molecular formula C7H8O4 B8587705 Parahydroxybenzoic acid monohydrate CAS No. 26158-92-9

Parahydroxybenzoic acid monohydrate

Cat. No.: B8587705
CAS No.: 26158-92-9
M. Wt: 156.14 g/mol
InChI Key: UQSQFARUACRWRJ-UHFFFAOYSA-N
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Description

Contextualization of Hydroxybenzoic Acids in Advanced Chemical Research

Hydroxybenzoic acids, a class of phenolic compounds, are integral to advanced chemical research. These molecules, characterized by a benzene (B151609) ring substituted with both a carboxylic acid and a hydroxyl group, are found in a variety of natural sources and can also be synthesized. nih.govresearchgate.net Their structural diversity, arising from the different possible positions of the hydroxyl group relative to the carboxyl group, gives rise to a range of chemical and physical properties. nih.gov This versatility makes them valuable starting materials and intermediates in the synthesis of more complex molecules, including pharmaceuticals, polymers, and liquid crystals. ijrdt.orgijrdt.org In the realm of materials science, hydroxybenzoic acids are investigated for their potential in creating novel functional materials. Furthermore, their inherent antioxidant and antimicrobial properties make them subjects of intense study in medicinal and materials chemistry. nih.govresearchgate.netnih.gov

Significance of Para-Hydroxybenzoic Acid Monohydrate in Contemporary Chemical Systems and Research

Para-hydroxybenzoic acid (p-HBA), where the hydroxyl group is in the para position (position 4) relative to the carboxyl group, is a particularly significant member of this family. nih.govwikipedia.org Its monohydrate form, where one water molecule is incorporated into the crystal lattice, exhibits distinct properties compared to its anhydrous counterpart. nih.gov This single water molecule can significantly influence the compound's crystal packing, solubility, and even its mechanical properties. nih.gov In contemporary research, the monohydrate is of interest for its role in understanding crystal engineering and the effects of hydration on molecular structure and function. The presence of the water molecule can facilitate different hydrogen bonding networks, leading to unique supramolecular architectures. nih.gov This makes it a valuable model system for studying the impact of solvent molecules within a crystal lattice, a fundamental concept in solid-state chemistry and pharmaceutical science.

Scope and Research Objectives for Parahydroxybenzoic Acid Monohydrate Studies

The study of this compound encompasses a range of research objectives aimed at a comprehensive understanding of its chemical and physical nature. Key areas of investigation include:

Synthesis and Crystallization: Developing and optimizing methods for the selective synthesis of the monohydrate form. This includes exploring various crystallization conditions to control crystal morphology and purity.

Structural Characterization: Detailed analysis of its crystal structure using techniques like X-ray diffraction to elucidate the precise arrangement of molecules and the role of the water of hydration in the crystal packing and hydrogen bonding network. nih.gov

Physicochemical Properties: Thoroughly characterizing its physical and chemical properties, such as solubility, thermal stability, and spectroscopic signatures (IR, NMR, UV-Vis), to establish a comprehensive property profile. nist.govnist.govresearchgate.netchemicalbook.com

Comparative Analysis: Comparing the properties of the monohydrate with the anhydrous form to understand the specific influence of the water molecule on the compound's behavior. nih.gov

Applications in Synthesis: Investigating its utility as a precursor or reactant in the synthesis of other valuable chemical compounds, leveraging its unique structural and reactive characteristics. chemicalbook.com

Interactive Data Tables

Physicochemical Properties of p-Hydroxybenzoic Acid

PropertyValueSource
Melting Point213-217 °C chemicalbook.com
Boiling PointDecomposes wikipedia.org
Water Solubility5 g/L (at 20 °C) chemicalbook.com
pKa4.48 (at 19 °C) chemicalbook.com
Density1.46 g/cm³ wikipedia.org

Spectroscopic Data of p-Hydroxybenzoic Acid

SpectroscopyKey FeaturesSource
Infrared (IR) Hydroxyl (-OH) stretch: ~3465 cm⁻¹, Carbonyl (C=O) stretch: ~1673 cm⁻¹ researchgate.net
¹H NMR Signals corresponding to the aromatic protons and the hydroxyl and carboxylic acid protons. chemicalbook.com
¹³C NMR Signals corresponding to the seven carbon atoms in the molecule. nih.gov
UV-Vis Absorption bands in the 200-400 mμ region. nist.gov
Mass Spectrometry (MS) Molecular ion peak at m/z 138. researchgate.net

Properties

CAS No.

26158-92-9

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

4-hydroxybenzoic acid;hydrate

InChI

InChI=1S/C7H6O3.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);1H2

InChI Key

UQSQFARUACRWRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)O.O

Origin of Product

United States

Advanced Synthetic Methodologies for Para Hydroxybenzoic Acid and Its Monohydrate

Electrochemical Synthesis Pathways

Electrochemical methods offer a promising alternative to conventional synthesis, providing routes that can be more sustainable and precisely controlled. The Kolbe-Schmitt reaction, a cornerstone in the synthesis of hydroxybenzoic acids, has been a particular focus of electrochemical optimization.

The Kolbe-Schmitt reaction, which traditionally involves the carboxylation of an alkali phenolate (B1203915) with carbon dioxide under pressure and heat, has been significantly refined through electrochemical approaches. sciforum.netgoogle.com This method transforms CO2, a greenhouse gas, into a valuable chemical feedstock for producing hydroxybenzoic acids. sciforum.net Optimization of the reaction involves several key parameters. For instance, using a two-compartment electrochemical cell equipped with a gas diffusion electrode (GDE) can enhance the transfer of CO2. sciforum.net

Yields in the traditional solid-gas phase reaction were often limited to around 50%; however, by conducting the reaction in various inert liquid media, yields have been substantially improved. google.comgoogleapis.com Research has demonstrated that using specific inert solvents can lead to p-HBA yields of 80% or higher. googleapis.com A novel suspension-based carboxylation method, where sodium phenoxide is dispersed in toluene, has achieved a p-HBA molar yield of 92.68% under optimized conditions. nih.gov Furthermore, investigating the reaction in a homogeneous dimethyl sulfoxide (B87167) (DMSO) solution revealed that 4-hydroxybenzoic acid is the primary product, a departure from classical methods that often favor the ortho-isomer, salicylic (B10762653) acid. mdpi.com

Optimization of Kolbe-Schmitt Reaction for p-HBA Synthesis

MethodKey ParametersReported YieldSource
Traditional Solid-Gas PhasePowdered potassium phenolate, CO2 pressure, elevated temperature~50% google.com
Electrochemical ApproachTwo-compartment cell, GDE, 25–60°C, pH 7–13, current density 2–20 mA/cm²Significantly enhanced yields and selectivity sciforum.net
Inert Liquid MediumPotassium phenolate, CO2 pressure (7 kg/cm² G), 250°C in NeoSK-140089.9% googleapis.com
Homogeneous SolutionPotassium phenolate in DMSO, 100°CUp to 61.6% (with additives) mdpi.com
Suspension-Based CarboxylationSodium phenoxide in toluene, 225°C, 30 bar CO292.68% nih.gov

The choice of electrode materials is critical to the efficiency and selectivity of the electrochemical synthesis of p-HBA. sciforum.net For the Kolbe-Schmitt reaction, a common setup involves using conductive carbon paper or graphite (B72142) for the anode and a more noble metal like platinum or gold for the cathode. sciforum.net To further boost reaction efficiency, researchers have explored the use of high-surface-area conductive materials for the anode, such as iridium oxide or doped carbon. sciforum.net In a different approach involving microbial electrolysis cells (MECs) for the biotransformation of p-HBA, bioanodes colonized by specific bacterial genera like Magnetospirillum and Geobacter have been shown to be effective. acs.org

Electrochemical synthesis is inherently aligned with the principles of green chemistry. A significant advantage is the ability to utilize CO2 as a C1 building block, thereby fixing a greenhouse gas into a value-added product. sciforum.net This approach avoids the use of toxic reagents and can be performed under less harsh conditions than traditional methods. sciforum.net Another key sustainability feature is the potential for reagent recycling. An improved Kolbe-Schmitt process that incorporates electrodialysis allows for the complete and economical recycling of alkali metals and their hydroxides, reducing waste and cost. google.com Furthermore, electro-organic synthesis, in general, offers a more sustainable pathway for redox reactions by eliminating the need for stoichiometric oxidizing or reducing agents. researchgate.net

Novel Chemical Synthesis Routes

Beyond electrochemical methods, new chemical synthesis strategies are being developed that offer alternative mechanisms and incorporate green chemistry principles.

A novel acylation-based method has been successfully developed for the synthesis of p-hydroxybenzoic acid. ijrdt.org This process circumvents the traditional carboxylation route and instead relies on the acylation of phenol (B47542). The reaction proceeds in a series of steps, beginning with the reaction of phenol with sodium hydroxide (B78521) to form sodium phenoxide. This intermediate is then reacted with methyl carbamate (B1207046) in the presence of an aluminum chloride (AlCl3) catalyst to form methyl-4-hydroxybenzoate. The final step involves the hydrolysis of this ester to yield p-hydroxybenzoic acid. ijrdt.org This innovative method has been reported to achieve a product yield of approximately 80%. ijrdt.org

The application of green chemistry principles is a major focus in the modern synthesis of p-HBA and its derivatives. chemmethod.com A key area of development is the use of microwave irradiation as an alternative to conventional heating methods like reflux. chemmethod.comchemmethod.com For the synthesis of p-hydroxybenzoic acid hydrazide, microwave-assisted synthesis dramatically reduces reaction times from hours to just a few minutes and increases yields significantly. chemmethod.com For example, a conventional reflux method yielded 65% product in 2 hours, whereas a microwave-assisted method produced a 93% yield in only 3 minutes. chemmethod.comchemmethod.com

Another green approach is the replacement of volatile organic solvents with water. chemmethod.com The use of water as a solvent not only minimizes environmental harm but also simplifies the purification process. chemmethod.comchemmethod.com Biosynthetic routes are also being explored, such as the synthesis of p-HBA from p-cresol (B1678582) using a methylhydroxylase enzyme in an aqueous medium, representing a clean and highly specific reaction pathway. indianchemicalsociety.com

Comparison of Conventional vs. Green Synthesis of p-HBA Hydrazide

ParameterConventional Method (Reflux)Green Method (Microwave)Source
Heating MethodHot plate / Oil bathMicrowave irradiation chemmethod.comchemmethod.com
SolventEthanol (B145695) (25 mL)None (neat) or Water chemmethod.comchemmethod.com
Reaction Time2 hours3 minutes chemmethod.comchemmethod.com
Yield65%93% chemmethod.comchemmethod.com

Derivatization from Precursors for Parahydroxybenzoic Acid Hydrazide Derivatives

The synthesis of p-hydroxybenzoic acid hydrazide and its subsequent derivatives is a significant area of organic synthesis, often employing green chemistry principles for improved efficiency and environmental safety. chemmethod.comchemmethod.com A primary method involves the reaction of a p-hydroxybenzoic acid ester, such as ethyl p-hydroxybenzoate, with hydrazine (B178648) hydrate (B1144303). chemmethod.commdpi.com This reaction displaces the ethoxy group of the ester to form the hydrazide.

Microwave-assisted synthesis has emerged as a superior alternative to conventional reflux heating methods for preparing these hydrazides. chemmethod.comchemmethod.com This technique significantly reduces reaction times, increases product yields, and minimizes the use of organic solvents, often allowing for the use of water as a benign solvent. chemmethod.comchemmethod.com For instance, treating ethyl p-hydroxybenzoate with hydrazine hydrate in a lab-made microwave oven can produce the hydrazide derivative in a very short time with a high yield. chemmethod.com One study reported achieving a 93% yield for 4-hydroxybenzohydrazide in just 3 minutes using this method. chemmethod.com

Once the 4-hydroxybenzoic acid hydrazide is formed, it serves as a versatile intermediate for creating a variety of derivatives, including Schiff bases and 1,3,4-oxadiazoles. chemmethod.comchemmethod.com Schiff bases are typically synthesized through the condensation reaction of the hydrazide with various aldehydes or ketones. mdpi.comf1000research.com This reaction can also be accelerated using microwave irradiation, often in an eco-friendly solvent like water, with reactions completing in as little as 10 minutes. chemmethod.com These methods highlight a move towards more efficient, cost-effective, and environmentally friendly chemical processes. chemmethod.comchemmethod.com

Biological Synthesis and Biocatalytic Approaches

Biological methods for producing p-hydroxybenzoic acid are gaining significant interest as they offer sustainable and environmentally friendly alternatives to traditional chemical synthesis, which often relies on harsh conditions like high temperatures and pressures. nih.govgoogle.com These biocatalytic approaches utilize enzymes and engineered microorganisms to convert renewable feedstocks into p-HBA under mild conditions. nih.gov

Enzymatic Pathways for p-Hydroxybenzoic Acid Production

Several enzymatic pathways have been identified and engineered for the biosynthesis of p-HBA from various precursors.

From Chorismate: A common and direct route involves the conversion of chorismate, a key intermediate in the shikimate pathway, to p-HBA. This reaction is catalyzed by the enzyme chorismate pyruvate-lyase (UbiC), primarily from Escherichia coli. ijrdt.orgresearchgate.net

From p-Coumarate: In plants and some microorganisms, p-HBA is synthesized from p-coumarate. The pathway involves the activation of p-coumarate to p-coumaroyl-CoA by 4-hydroxycinnamate:CoA ligase. Subsequently, p-coumaroyl-CoA is oxidized and cleaved into p-hydroxybenzoyl-CoA and acetyl-CoA, a reaction that is then hydrolyzed to yield p-HBA. nih.gov

From Lignin-Derived Aromatics: Enzymes have been employed to convert breakdown products of lignin, such as vanillic acid and syringic acid, into p-HBA. google.com For example, aminodeoxychorismate (ADC) lyase can catalyze the removal of substituents from these aromatic compounds to produce p-HBA. google.com

From 4-Chlorobenzoic Acid (4-CBA): A three-enzyme pathway can be used to dehalogenate 4-CBA to form p-HBA. The process begins with the conversion of 4-CBA to 4-chlorobenzoate-CoA, followed by a dehalogenase that replaces the chlorine atom with a hydroxyl group, and finally, hydrolysis by a thioesterase to release p-HBA. ijrdt.org

Microbial Fermentation Strategies for Yield Optimization

To make microbial production of p-HBA commercially viable, strategies to optimize fermentation are crucial. Engineered strains of Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida are commonly used. nih.govresearchgate.net

A key strategy is the implementation of fed-batch fermentation processes. This technique allows for controlled feeding of substrates like glucose, preventing the accumulation of inhibitory byproducts and maintaining cell viability for prolonged production. ijrdt.orgresearchgate.net In one study, a fed-batch process with an engineered S. cerevisiae strain delivered a final p-HBA titer of 2.9 g/L. researchgate.net

Controlling environmental parameters is also critical. For whole-cell biotransformation of L-tyrosine into p-HBA, adjusting the pH of the buffer to 9.0 was found to significantly improve production, achieving a concentration of 13.6 g/L with a conversion rate of over 98%. nih.gov Optimization of media components, such as carbon and nitrogen sources, using statistical methods like response surface methodology (RSM) can further enhance yields by creating an ideal environment for both microbial growth and product formation. frontiersin.orgnih.gov

Mutagenesis and Enzyme Optimization in Biosynthesis

Genetic engineering plays a pivotal role in enhancing the efficiency of p-HBA biosynthesis by improving enzyme activity and directing metabolic flux towards the desired product.

One successful approach involves mutagenesis to create more robust enzymes. For example, mutants of Gordonia terrae were generated using chemical mutagens to improve the activity and stability of its nitrilase enzyme, which converts p-hydroxybenzonitrile to p-HBA. ijrdt.org The resulting mutant, E9, exhibited a twofold increase in activity and could tolerate higher substrate concentrations, leading to a final p-HBA accumulation of 360 mM with 99% purity in a fed-batch reaction. ijrdt.org

Another critical strategy is to overcome feedback inhibition in metabolic pathways. In many microorganisms, the initial enzymes of the shikimate pathway are inhibited by high concentrations of aromatic amino acids. To counteract this, feedback-insensitive isozymes, such as 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) synthase (encoded by aroG), are overexpressed. ijrdt.orgresearchgate.net This modification increases the total carbon flow directed into the aromatic amino acid biosynthesis pathway, thereby increasing the availability of the precursor chorismate for conversion to p-HBA. ijrdt.org

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route for p-hydroxybenzoic acid depends on a variety of factors, including desired yield, purity requirements, cost, and environmental impact. Both chemical and biological methodologies present distinct advantages and disadvantages.

Efficiency, Selectivity, and Yield Considerations Across Diverse Synthetic Routes

Traditional chemical synthesis, such as the Kolbe-Schmitt reaction, involves the carboxylation of phenolates at high temperatures (140–165 °C) and pressures. nih.govgoogle.com While these methods can achieve high yields, they require significant energy input and often use hazardous reagents. nih.govgoogle.com A novel acylation method using phenol and methyl carbamate has been developed, yielding 91.4% p-HBA after hydrolysis, presenting an alternative to carboxylation. ijrdt.org

In contrast, biocatalytic and fermentation routes operate under mild, aqueous conditions (e.g., 25-40°C and atmospheric pressure), making them more environmentally benign. nih.govijrdt.orggoogle.com However, the titers and yields can be lower than chemical methods and often require extensive optimization of microbial strains and fermentation processes. researchgate.net

The table below provides a comparative overview of various synthetic routes for p-hydroxybenzoic acid, highlighting key performance metrics.

Synthetic Route Precursor(s) Key Catalyst/Microorganism Conditions Yield/Titer Selectivity/Purity Reference(s)
Chemical Synthesis Phenol, Methyl CarbamateAlCl₃Reflux91.4%Not specified ijrdt.org
Chemical Synthesis Potassium Phenolate, CO₂Aprotic Polar Solvent160°C, High PressureHigh YieldHigh p-HBA proportion google.com
Biocatalysis p-HydroxybenzonitrileGordonia terrae (mutant E9)40°C, pH 8.021.6 g/L (360 mM)99% Purity ijrdt.org
Whole-Cell Biotransformation L-TyrosineEngineered E. colipH 9.013.6 g/L (>98% conversion)Negligible intermediates nih.gov
Microbial Fermentation GlucoseEngineered S. cerevisiaeFed-batch2.9 g/LNot specified researchgate.net
Microbial Fermentation GlucoseEngineered P. putidaFed-batch1059.5 mg/LNot specified researchgate.net

Biological routes demonstrate remarkable selectivity. For instance, the whole-cell biotransformation of L-tyrosine to p-HBA using an engineered E. coli achieved over 98% conversion with negligible accumulation of intermediates, which simplifies downstream product purification. nih.gov Similarly, the use of a mutant nitrilase from Gordonia terrae resulted in a product with 99% purity. ijrdt.org While the titers from fermentation of glucose are currently lower than those from biotransformation of direct precursors, ongoing advancements in metabolic engineering and process optimization continue to improve the economic feasibility of producing p-HBA from renewable feedstocks. nih.govresearchgate.net

Environmental and Economic Impact Assessment of Production Methods

The choice of a synthetic route for p-hydroxybenzoic acid has significant environmental and economic repercussions. The trend is shifting from traditional, often harsh, chemical processes to more sustainable and cost-effective alternatives.

Environmental Impact

Biocatalytic and Biomass-Based Methods: These methods are considered the most environmentally friendly.

Reduced Carbon Footprint: The use of feedstocks like methane (B114726), methanol (B129727), and glucose in biocatalytic synthesis offers a lower carbon footprint compared to conventional methods. stanford.edu

Renewable Resources: Synthesis from renewable feedstocks like glucose, L-tyrosine, and oil palm biomass reduces reliance on fossil fuels. nih.govjircas.go.jp Subcritical water extraction of oil palm residues is highlighted as an eco-friendly method as it avoids the use of organic solvents, acids, or alkalis. jircas.go.jp

Kolbe-Schmitt Reaction: The traditional Kolbe-Schmitt process presents several environmental challenges.

Waste Generation: The process is complex and involves multiple steps, often requiring a strong acid to isolate the final product, which generates significant salt waste. google.comepo.org

Harsh Conditions: The reaction typically requires high temperatures and pressures, contributing to its energy intensity. google.comwikipedia.org

Improvements: Innovations like electrodialysis for recycling alkali hydroxides and the use of supercritical CO2 can mitigate some of these negative impacts by reducing waste and potentially lowering energy requirements. researchgate.netgoogle.com

Microwave-Assisted Synthesis: This method offers a greener chemical profile.

Energy Efficiency: By drastically reducing reaction times, microwave synthesis can be more energy-efficient than conventional heating methods. ijprdjournal.com

Reduced Solvent Use: Some microwave-assisted methods can be performed under solvent-free conditions, further decreasing the environmental footprint. researchgate.net

Economic Impact

Biocatalytic Synthesis: The economic viability of biocatalysis is improving.

Feedstock Costs: Utilizing inexpensive feedstocks like methane and methanol can provide a significant cost advantage. stanford.edu

Process Complexity: While the initial investment in genetic engineering and fermentation technology can be high, the potential for high yields and purity can make it economically competitive. The synthesis of p-HBA from glucose, for instance, has been demonstrated under fed-batch fermentor conditions, indicating scalability. nih.gov

Kolbe-Schmitt Reaction: This method has been a long-standing industrial process, but its economic efficiency is challenged by several factors.

High Operating Costs: The need for high temperatures and pressures, along with the costs associated with handling multiple reaction and separation steps, adds to the final product's price. ijrdt.orggoogle.com

Extraction from Biomass: Utilizing agricultural waste streams presents a compelling economic case.

Low-Cost Raw Material: Oil palm residues like fronds and kernel shells are abundant and low-cost, providing an inexpensive source for p-HBA. jircas.go.jp

Value-Added Products: This approach transforms waste into a valuable chemical feedstock, creating a new revenue stream and promoting a circular economy. jircas.go.jp

Data Tables

Table 1: Comparison of Advanced Synthetic Methodologies for p-Hydroxybenzoic Acid

MethodologyKey FeaturesReported Yield/TiterAdvantagesDisadvantagesReference
Biocatalysis (Engineered E. coli)Uses glucose as feedstock; overexpression of key enzymes.12 g/LUses renewable feedstock, milder reaction conditions.Product toxicity to host cells can limit titer. ijrdt.orgnih.gov
Biocatalysis (Engineered S. cerevisiae)Uses engineered yeast to accumulate chorismate for p-HBA formation.2.9 g/LRobust organism for industrial fermentation.Lower reported titer compared to E. coli. nih.gov
Biocatalysis (Enzymatic - Nitrilase)Whole-cell nitrilase from Gordonia terrae.99% purity, 43.2 g L⁻¹ volumetric productivity.High purity and productivity.Substrate (p-hydroxybenzonitrile) may be costly. ijrdt.org
Improved Kolbe-Schmitt (Supercritical CO₂)Uses supercritical CO₂ as reactant and solvent.Significant increase in yield over gaseous CO₂.Higher yield, environmentally benign solvent.Requires high-pressure equipment. researchgate.net
Novel AcylationAcylation of phenol with methyl carbamate, followed by hydrolysis.91.4%Novel route with high reported yield.Multi-step process. ijrdt.org
Extraction from Oil Palm BiomassSubcritical water extraction from kernel shells and fronds.Kernel shell showed highest yield.Uses waste biomass, environmentally friendly.Yield is dependent on biomass part. jircas.go.jp

Table 2: Environmental and Economic Impact Assessment

Production MethodEnvironmental ImpactEconomic ImpactReference
Biocatalytic SynthesisLow carbon footprint, uses renewable resources, biodegradable products.Can use low-cost feedstocks (methane, glucose); initial R&D costs can be high. stanford.edunih.gov
Traditional Kolbe-SchmittHigh energy consumption, waste generation (salts), use of strong acids.Complex process adds to cost; raw material costs can be high. google.comepo.org
Improved Kolbe-SchmittReduced waste through recycling (electrodialysis), potentially lower energy with supercritical fluids.Improved economy through recycling of expensive reagents. researchgate.netgoogle.com
Microwave-Assisted SynthesisMore energy-efficient, reduced reaction times, potential for solvent-free reactions.Faster processing times can increase throughput and lower energy costs. ijprdjournal.comresearchgate.net
Biomass ExtractionUtilizes waste streams, avoids harsh chemicals, promotes circular economy.Very low raw material cost, adds value to agricultural waste. jircas.go.jp

Crystallographic and Solid State Investigations of Parahydroxybenzoic Acid Monohydrate

Crystal Structure Determination and Refinement

The precise three-dimensional arrangement of atoms in parahydroxybenzoic acid monohydrate has been elucidated through rigorous analytical techniques, providing a foundational understanding of its solid-state nature.

The definitive crystal and molecular structure of this compound was determined using single-crystal X-ray diffraction analysis. rsc.org This powerful technique allows for the precise measurement of the diffraction pattern of X-rays passing through a single crystal of the material, which in turn reveals the arrangement of atoms within the crystal lattice.

The analysis confirmed the presence of one molecule of water for every molecule of parahydroxybenzoic acid, consistent with a monohydrate. The structure was solved using Patterson and Fourier methods and subsequently refined using a block-diagonal least-squares method to an R-value of 0.086 for 806 observed reflections, indicating a high degree of accuracy in the determined structure. rsc.org Investigations into related forms, such as the anhydrous polymorphs of p-hydroxybenzoic acid, have also been conducted to understand the broader phase landscape of this compound. nih.gov

The X-ray analysis revealed that this compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁/a. rsc.org

The fundamental repeating unit of the crystal, known as the unit cell, has the following parameters:

a = 17.79 Å

b = 6.39 Å

c = 6.79 Å

β (beta angle) = 105.6° rsc.org

Within this unit cell, the atomic arrangement is notable for its extensive network of hydrogen bonds. Pairs of parahydroxybenzoic acid molecules are linked together through hydrogen bonds between their carboxylic acid groups (with an O-H···O distance of 2.678 Å) to form dimers. These dimers are then interconnected by the water molecules. The phenolic hydroxyl groups of the acid molecules form hydrogen bonds with the water molecules (with bond lengths of 2.595 Å and 2.823 Å). These hydrogen-bonded chains extend around two-fold screw axes, creating distinct layers of dimers. Finally, these layers are linked together by additional hydrogen bonds between the carbonyl oxygen atoms of the acid and the water molecules (2.823 Å), resulting in a stable, three-dimensional structure. rsc.org

Unit Cell Parameters for this compound rsc.org
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)17.79
b (Å)6.39
c (Å)6.79
β (°)105.6
Z (Molecules per unit cell)4

Polymorphism and Solvate Formation Studies

The ability of a compound to crystallize in multiple different forms, known as polymorphism, and to incorporate solvent molecules to form solvates, is a critical area of study. Parahydroxybenzoic acid exhibits such behavior, with the monohydrate being a key solvated form.

Parahydroxybenzoic acid is known to exist in different solid phases. Studies have investigated its phase behavior in various solvents, including water, methanol (B129727), acetonitrile (B52724), acetone, and ethyl acetate (B1210297). nih.govul.ie These investigations have revealed indications of polymorphism, where the anhydrous compound can adopt different crystal lattices depending on the crystallization conditions. nih.govul.ie

The monohydrate is a specific, stable solvate, also known as a pseudopolymorph. Its formation is favored when crystallization occurs from an aqueous solution. The characterization of this hydrate (B1144303) is distinct from the anhydrous polymorphs. The phenomenon of solvatomorphism, or the formation of different solvates, is further highlighted in studies of cocrystals involving 4-hydroxybenzoic acid, where the inclusion of a water molecule into the crystal lattice creates a stable hydrated cocrystal phase. rsc.org

The choice of solvent has a profound impact on which crystal form of parahydroxybenzoic acid is produced. The interaction between the solute (parahydroxybenzoic acid) and the solvent molecules governs the nucleation and growth of the crystals, influencing their final structure, stability, and morphology. When water is used as the solvent, the strong hydrogen bonding interactions between water and the carboxylic acid and phenolic hydroxyl groups of the parahydroxybenzoic acid molecule facilitate the incorporation of water into the crystal lattice, leading to the formation of the stable monohydrate. rsc.org

Thermodynamic analysis of parahydroxybenzoic acid in different solvents shows a correlation between the solubility and the van't Hoff enthalpy of solution, which provides insight into the relative stability of the solid phases in contact with a particular solvent. nih.govul.ie The specific interactions in aqueous solution stabilize the monohydrate form.

Hydrated and anhydrous forms of a compound can often interconvert under specific conditions of temperature and humidity. The transition from a hydrated form to an anhydrous form typically occurs upon heating, as the thermal energy causes the loss of the bound water molecules. This process is known as dehydration.

Crystal Engineering and Supramolecular Assembly

Design Principles for Crystal Packing and Hydrogen Bonding Networks

The deliberate design of molecular solids, a practice known as crystal engineering, relies on the predictable nature of intermolecular interactions to guide the assembly of molecules into a crystalline lattice. For this compound, the primary design principle revolves around the robust and directional nature of hydrogen bonds.

A key feature in the crystal packing of many hydroxybenzoic acid derivatives is the formation of hydrogen-bonded layers. nih.gov In the case of this compound, these layers are further linked by the water molecules, creating a more complex and stable three-dimensional arrangement. nih.gov The predictability of these hydrogen-bonding motifs, such as the common carboxylic acid dimer, allows for a degree of control over the resulting crystal structure. nih.govresearchgate.net The study of related systems, such as cocrystals of hydroxybenzoic acids, further illuminates the principles of supramolecular assembly, where specific hydrogen-bonding patterns are targeted to achieve desired structural outcomes. rsc.orgrsc.org

Role of Intermolecular Interactions in Solid-State Structure and Stability

Key Intermolecular Interactions:

Interaction TypeDescriptionSignificance in this compound
Hydrogen Bonding Strong, directional interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.Forms an extensive three-dimensional network involving the carboxylic acid groups, hydroxyl groups, and water molecules, which is the primary determinant of the crystal structure. nih.govnih.govresearchgate.net
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The phenyl rings of adjacent parahydroxybenzoic acid molecules can engage in π-π stacking, contributing to the cohesion of the crystal lattice. wiley-vch.de
van der Waals Forces Weak, non-directional forces arising from temporary fluctuations in electron distribution.Although individually weak, the cumulative effect of these forces contributes significantly to the overall lattice energy and stability of the crystal. aps.org

The presence of the water molecule in the monohydrate form is particularly noteworthy. It not only participates in the hydrogen-bonding network but also acts as a space-filler, influencing the separation between layers of parahydroxybenzoic acid molecules. nih.gov This increased separation can facilitate easier slip between layers, which has implications for the material's mechanical properties. nih.gov

The stability of the monohydrate crystal is a delicate balance of these interactions. The formation of the three-dimensional hydrogen-bonding network, which includes the water molecule, increases the lattice energy, leading to a more stable structure compared to the anhydrous form under certain conditions. nih.gov The stability of cocrystals involving hydroxybenzoic acids is also heavily reliant on the formation of robust intermolecular interactions, particularly hydrogen bonds. nih.govnih.gov The specific nature of these interactions can be investigated through techniques like Hirshfeld surface analysis, which helps to quantify the contributions of different types of intermolecular contacts. rsc.org

Co-crystallization Strategies involving 4-Hydroxybenzoic Acid as a Coformer

Co-crystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. 4-Hydroxybenzoic acid (p-hydroxybenzoic acid) is frequently employed as a coformer due to its ability to form robust and predictable hydrogen-bonding interactions.

The primary strategy in co-crystallizing with 4-hydroxybenzoic acid is to exploit the formation of supramolecular synthons. These are structural units formed by intermolecular interactions, most commonly hydrogen bonds. The carboxylic acid and hydroxyl groups of 4-hydroxybenzoic acid are excellent hydrogen bond donors and acceptors, enabling the formation of various synthons with other molecules (coformers).

Common Co-crystallization Approaches:

Solvent Evaporation: This method involves dissolving the active pharmaceutical ingredient (API) and 4-hydroxybenzoic acid in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of co-crystals. mdpi.com

Slurry Method: In this technique, a suspension of the API and coformer is stirred in a small amount of solvent. Over time, the more stable co-crystal phase will form. acs.org

Grinding: Both liquid-assisted and dry grinding can be effective in forming co-crystals by providing the mechanical energy needed to break the initial crystal lattices and form new intermolecular interactions. acs.org

Cooling Crystallization: This method relies on the temperature-dependent solubility of the components. A solution containing the API and 4-hydroxybenzoic acid is cooled, inducing supersaturation and subsequent co-crystallization. mdpi.com

The success of co-crystallization often depends on the relative concentrations of the coformers and the choice of solvent, as these factors can influence the intermolecular interactions and the resulting crystal form. mdpi.com For instance, studies on the co-crystallization of caffeine (B1668208) with p-hydroxybenzoic acid have shown that different stoichiometric ratios can lead to the formation of either single-component crystals or co-crystals with varying stoichiometry. mdpi.com The selection of a coformer is critical, and the positional isomerism of hydroxybenzoic acids (ortho, meta, and para) can significantly impact the outcome of co-crystallization attempts. rsc.org

Nucleation Kinetics and Crystallization Phenomena

Investigation of Metastable Zone Widths and Nucleation Onset

The metastable zone width (MSZW) is a critical parameter in crystallization processes, representing the range of supersaturation where a solution can exist without spontaneous nucleation. mt.comredalyc.org Understanding the MSZW is essential for controlling crystal size distribution and purity.

The MSZW can be determined using the polythermal method, where a solution of a specific concentration is cooled at a constant rate until nucleation is detected. nih.govresearchgate.net The difference between the saturation temperature and the nucleation temperature defines the MSZW.

Factors Influencing the Metastable Zone Width:

FactorEffect on MSZW
Cooling Rate An increase in the cooling rate generally leads to a wider MSZW. redalyc.org
Initial Concentration A higher initial concentration (and thus higher supersaturation at a given temperature) typically results in a narrower MSZW. redalyc.org
Solvent The choice of solvent can significantly impact the MSZW by altering the solubility and solute-solvent interactions. whiterose.ac.uk
Impurities/Additives The presence of impurities or tailored additives can either widen or narrow the MSZW by affecting the nucleation kinetics. whiterose.ac.uk

The onset of nucleation is the point at which the first crystals appear from a supersaturated solution. This can be detected by various in-situ techniques, such as Focused Beam Reflectance Measurement (FBRM), which monitors the particle count and size in the solution. nih.gov The study of nucleation kinetics provides insights into the nucleation mechanism, which can be either instantaneous (all nuclei form at once) or progressive (nuclei form over time). nih.govmdpi.com This can be evaluated using models like Nývlt's, which relates the MSZW to the nucleation order. nih.govmdpi.com

Influence of Solvent and Cooling Rates on Crystallization Pathways

The solvent and cooling rate are two of the most influential parameters in determining the outcome of a crystallization process, including the crystal form (polymorph or solvate), size, and morphology.

The choice of solvent affects the solubility of the compound and the solute-solvent interactions. Strong interactions between the solvent and the solute can inhibit the formation of certain crystal structures. For example, solvents that strongly interact with the carboxylic acid group of para-aminobenzoic acid were found to inhibit the formation of the typical dimer structure, leading to the nucleation of different polymorphs or solvates. rsc.org The solvent can also influence the crystal habit by preferentially adsorbing to certain crystal faces, thereby inhibiting their growth. whiterose.ac.ukresearchgate.netmanchester.ac.uk

Impact of Cooling Rate:

Slow Cooling: Generally favors the formation of larger, more well-defined crystals and is more likely to yield the thermodynamically stable polymorph.

Rapid Cooling: Tends to produce smaller crystals and can lead to the crystallization of metastable polymorphs. nih.gov This is because at high cooling rates, the system may not have enough time to reach the most stable state, and a kinetically favored but thermodynamically less stable form may nucleate first.

The interplay between solvent and cooling rate determines the crystallization pathway. For instance, in the crystallization of para-aminobenzoic acid from mixed solvents, the composition of the solvent mixture was found to dictate whether the stable polymorph or a new solvate was formed. whiterose.ac.ukresearchgate.netmanchester.ac.uk Similarly, studies on other organic molecules have shown that different solvents can lead to the crystallization of different polymorphs under identical cooling conditions, highlighting the profound impact of solute-solvent interactions on the nucleation process. nih.gov

Advanced Spectroscopic Characterization of Parahydroxybenzoic Acid Monohydrate

Vibrational Spectroscopy (FT-IR, Raman, Terahertz Time-Domain Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR), Raman, and Terahertz Time-Domain Spectroscopy (THz-TDS), serves as a powerful tool for characterizing the solid-state properties of parahydroxybenzoic acid monohydrate. These techniques probe the vibrational modes of the molecule and its crystal lattice, yielding a wealth of information about its structure and intermolecular forces. nih.gov

Elucidation of Molecular Vibrations and Hydrogen Bonding Signatures

The vibrational spectra of this compound are characterized by distinct signatures that arise from the vibrations of its constituent atoms and the hydrogen bonds that define its crystal structure. Hydrogen bonding plays a crucial role in the formation of supramolecular structures in many chemical and biological systems. aps.org

FT-IR and Raman spectroscopy are complementary techniques that provide information about the intramolecular vibrations of the parahydroxybenzoic acid and water molecules, as well as the intermolecular vibrations associated with the hydrogen-bonding network. mdpi.com For instance, the stretching and bending vibrations of the hydroxyl (O-H) and carbonyl (C=O) groups are particularly sensitive to their involvement in hydrogen bonds. nih.gov The formation of hydrogen bonds typically leads to a red shift (lowering of frequency) and broadening of the O-H stretching bands in the FT-IR and Raman spectra.

Terahertz Time-Domain Spectroscopy (THz-TDS) is uniquely suited for probing the low-frequency collective vibrational modes of the crystal lattice, which are directly related to the intermolecular hydrogen bonds. nih.govnih.gov These low-frequency modes, often below 3.0 THz, provide a "fingerprint" of the crystalline structure and the weak interactions that govern it. nih.gov The analysis of these spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to particular hydrogen bonding arrangements within the crystal. mdpi.comnih.gov This combined experimental and computational approach is essential for a detailed understanding of the supramolecular architecture. mdpi.com

Solid-State Spectroscopic Fingerprinting of Hydrated Forms

Vibrational spectroscopy is highly effective in distinguishing between the anhydrous and monohydrated forms of parahydroxybenzoic acid. The presence of water molecules in the crystal lattice of the monohydrate introduces new vibrational modes and alters existing ones, leading to distinct spectral fingerprints for each form. nih.gov

A comparative analysis of the FT-IR, Raman, and THz spectra of the anhydrous and monohydrate forms reveals significant differences. In a study on 2,4,6-trihydroxybenzoic acid, the experimental THz spectra showed that the monohydrated form had two absorption bands at 0.69 and 1.65 THz, while the anhydrous form displayed several different absorption bands at 0.75, 1.01, 1.46, and 1.64 THz. nih.gov Similarly, the Raman spectra of the two forms exhibited noticeable differences in the 200–1800 cm⁻¹ region. nih.gov These spectral distinctions arise from the different hydrogen-bonding networks and crystal packing arrangements in the anhydrous and hydrated crystals. The water molecule in the monohydrate acts as both a hydrogen bond donor and acceptor, creating a unique network of interactions that is reflected in the vibrational spectra. nih.gov

Analysis of Structural Changes upon Co-crystallization

Co-crystallization is a technique used to modify the physicochemical properties of a substance by incorporating a second molecule (a coformer) into the crystal lattice. nih.gov Vibrational spectroscopy is a key analytical method for confirming the formation of a co-crystal and for analyzing the structural changes that occur upon co-crystallization. nih.govresearchgate.net

When this compound forms a co-crystal, its vibrational spectrum is altered due to the new intermolecular interactions established with the coformer. researchgate.net For example, in a co-crystal of theophylline (B1681296) and benzoic acid, the formation of new hydrogen bonds between the two components was confirmed by changes in the Raman spectra. mdpi.com The characteristic peaks of the individual components were observed to shift or disappear, while new peaks corresponding to the co-crystal appeared. mdpi.com

Similarly, in co-crystals of pyrazinamide (B1679903) with various hydroxybenzoic acids, the strong O-H···O and N-H···O hydrogen bonding interactions between the components were identified as the primary stabilizing forces in the co-crystal structure. researchgate.net Terahertz spectroscopy, in conjunction with DFT calculations, can be particularly insightful in this context, as it can identify the low-frequency vibrational modes associated with the intermolecular hydrogen bonds that define the co-crystal structure. nih.govresearchgate.net The formation of these new hydrogen bonds upon co-crystallization leads to a unique spectroscopic fingerprint that is distinct from a simple physical mixture of the components. mdpi.com

Rotational Spectroscopy and Gas-Phase Studies

Gas-phase studies, particularly those employing rotational spectroscopy, provide fundamental insights into the intrinsic properties of the this compound complex, free from the influences of the crystal lattice.

Fourier Transform Microwave Spectroscopy for Conformational Analysis of Monohydrate

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique that allows for the precise determination of the rotational constants of a molecule in the gas phase. academie-sciences.frnih.gov From these constants, the exact three-dimensional structure and conformational preferences of the this compound complex can be elucidated. researchgate.netrsc.org

In the gas phase, the monohydrate is expected to exist as a hydrogen-bonded complex between a single parahydroxybenzoic acid molecule and a single water molecule. FTMW spectroscopy can identify the specific conformer present by comparing the experimentally determined rotational constants with those calculated for various possible structures using quantum chemical methods. researchgate.net For instance, in studies of similar monohydrated complexes, it has been shown that water can act as both a hydrogen bond donor and acceptor, forming a ring-like structure with the carboxylic acid group. researchgate.net The high resolution of FTMW spectroscopy can also resolve the hyperfine structure arising from the interaction of nuclear spins with the molecular rotation, providing further details about the electronic environment within the complex. researchgate.netelsevierpure.com

Characterization of Intermolecular Complexes and Aggregates in Gas Phase

The study of intermolecular complexes and aggregates in the gas phase provides crucial information about the initial steps of solvation and nucleation. Techniques such as FTMW spectroscopy and infrared spectroscopy can be used to probe the structure and energetics of these gas-phase species. nih.govwayne.edu

The interaction between parahydroxybenzoic acid and water molecules can lead to the formation of various complexes and aggregates in the gas phase. The structure of these complexes is determined by the interplay of hydrogen bonding and other weak intermolecular forces. researchgate.net Studies on the deprotonation of p-hydroxybenzoic acid in the gas phase have shown that the structure of the resulting anion can depend on the solvent used for its generation via electrospray ionization, highlighting the importance of the initial solvation environment. nih.govwayne.edunih.gov By studying the rotational and vibrational spectra of these gas-phase complexes, it is possible to map out the potential energy surface for the interaction between parahydroxybenzoic acid and water, providing a fundamental understanding of the forces that drive the formation of the monohydrate in the condensed phase.

Insights into Water Internal Tunneling Motion in Monohydrates

The study of water dynamics in crystalline hydrates provides fundamental insights into the nature of hydrogen bonding and the quantum mechanical behavior of confined molecules. In this compound, the water molecule is situated within a specific crystalline environment, creating a potential energy landscape that can allow for quantum mechanical tunneling. This phenomenon, where a particle passes through a potential barrier that it classically cannot surmount, has been observed for water molecules in other confined systems using inelastic neutron scattering (INS). wikipedia.org

Inelastic neutron scattering is a powerful technique for probing the dynamics of hydrogen atoms due to the high incoherent scattering cross-section of the proton. When neutrons scatter from a sample, they can exchange energy with the quantized vibrational and rotational modes of the molecules. In the case of water tunneling, the INS spectrum can reveal energy transitions between the split ground state levels of the water molecule's librational (rocking) and rotational motions. These energy splittings are a direct signature of quantum tunneling.

For a water molecule in a crystalline hydrate (B1144303), the local environment dictates the potential energy surface for its orientation. The water molecule can have several equivalent or near-equivalent orientations separated by potential energy barriers. At low temperatures, where thermal energy is insufficient to overcome these barriers, the water molecule's wave function can delocalize over these multiple sites, leading to a splitting of the ground state into a set of tunneling states. ethz.ch The number and energy of these states are sensitive to the symmetry and height of the potential barrier.

While a specific INS study on the water tunneling motion in this compound is not extensively reported in the literature, analogies can be drawn from studies on other systems, such as water confined in beryl (B75158) crystals. wikipedia.orgyoutube.com In these cases, INS spectra have shown distinct peaks at low energy transfers (typically in the µeV to meV range) that are attributed to the tunneling of water molecules between different orientations within the crystal lattice. The observation of such peaks in a low-temperature INS experiment on this compound would provide direct evidence of water tunneling and allow for the characterization of the potential energy landscape experienced by the water molecule.

The analysis of the momentum transfer (Q) dependence of the INS signal can further elucidate the geometry of the tunneling motion. By fitting the experimental data to theoretical models, it is possible to determine the number of sites involved in the tunneling process and the distances between them. This information provides a detailed picture of the dynamic disorder of the water molecule within the crystal structure, which is often not apparent from diffraction studies that only provide time-averaged atomic positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the structure and dynamics of molecules in both solution and the solid state. For this compound, NMR provides critical information on its behavior in solution, including preferred protonation states, and offers a detailed view of the crystalline environment and molecular motions in the solid form.

Solution-Phase Structural Preferences and Deprotonation Sites

In solution, the chemical shifts of the protons and carbons of parahydroxybenzoic acid are sensitive to the solvent environment and the pH of the solution. ¹H NMR spectroscopy can be used to identify the different proton environments in the molecule.

Table 1: Representative ¹H NMR Chemical Shift Data for p-Hydroxybenzoic Acid in Solution

Protons Chemical Shift (ppm) Multiplicity Integration
H-2, H-6 (aromatic) ~7.80 Doublet 2H
H-3, H-5 (aromatic) ~6.91 Doublet 2H
-OH (phenolic) Variable Singlet 1H
-COOH (carboxylic) Variable Singlet 1H

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from representative spectra. hmdb.ca

The deprotonation site of parahydroxybenzoic acid is a key aspect of its solution chemistry. The molecule has two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. While in the gas phase the phenoxide isomer can be favored, in protic solvents like water or methanol (B129727), the carboxylate isomer is the predominant species upon deprotonation. researchgate.netwayne.edu This preference is due to the strong solvation and stabilization of the localized charge on the carboxylate group by the protic solvent molecules. Infrared spectroscopy studies have confirmed that in a methanol/water solution, the deprotonation occurs at the carboxylic acid group, retaining its solution-phase structure even when transferred to the gas phase via electrospray ionization (ESI). wayne.edu

Solid-State NMR for Crystal Environment and Dynamic Analysis

Solid-state NMR (SSNMR) spectroscopy is a powerful method for characterizing the structure, polymorphism, and dynamics of crystalline solids like this compound. ethz.chbiorxiv.org Since SSNMR probes the local atomic environment, it does not require single crystals and can provide information that is complementary to X-ray diffraction. ethz.ch

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard SSNMR technique used to obtain high-resolution spectra of rare spins like ¹³C in solids. The isotropic chemical shifts observed in a ¹³C CP/MAS spectrum are highly sensitive to the local electronic environment and the crystallographic symmetry of the molecule. The presence of multiple crystallographically inequivalent molecules in the asymmetric unit of the crystal can lead to the observation of multiple resonances for chemically equivalent carbon atoms. kpi.ua

Table 2: Expected ¹³C Solid-State NMR Resonances for this compound

Carbon Expected Chemical Shift Range (ppm)
C=O (Carboxylic Acid) 165 - 175
C-1 (Aromatic, C-COOH) 120 - 130
C-4 (Aromatic, C-OH) 155 - 165
C-2, C-6 (Aromatic) 130 - 135
C-3, C-5 (Aromatic) 115 - 120

Note: These are expected ranges based on similar aromatic carboxylic acids. The exact shifts will be specific to the crystal structure of the monohydrate.

Furthermore, SSNMR can provide detailed insights into the molecular dynamics within the crystal lattice. Techniques such as dipolar-coupling chemical-shift correlation (DIPSHIFT) can be used to measure the strength of dipolar couplings between nuclei, which are averaged by molecular motion. copernicus.org By analyzing the changes in these couplings as a function of temperature, it is possible to quantify the rates and amplitudes of dynamic processes, such as the rotation of the phenyl ring or the motion of the water molecule.

For this compound, variable temperature SSNMR experiments could reveal the onset of specific motions. For instance, the dynamics of the water molecule, including potential 180° flips or librational motions, would influence the ¹H and ¹³C NMR lineshapes and relaxation times. The analysis of these dynamic parameters provides a more complete picture of the solid-state structure and behavior of the compound.

Computational Chemistry and Theoretical Investigations of Parahydroxybenzoic Acid Monohydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying molecules like parahydroxybenzoic acid, providing a balance between accuracy and computational cost.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. For parahydroxybenzoic acid, this reveals precise information about bond lengths, bond angles, and dihedral angles. Theoretical calculations are often performed on molecules in the gaseous phase, which may lead to slight variations when compared to experimental results from solid crystalline states. nih.gov

Beyond a single molecule, DFT is instrumental in crystal structure prediction (CSP). nih.gov This computationally intensive process involves:

Generating thousands of plausible crystal packing arrangements.

Optimizing the geometry of each candidate structure.

Ranking the structures based on their calculated lattice energies.

For organic molecules, it is crucial to use DFT methods that include corrections for van der Waals dispersion forces (DFT-D), as these interactions are vital for accurate crystal packing prediction. nih.gov The relative energies of different potential polymorphs can be calculated with high accuracy, guiding experimental efforts to find and characterize new solid forms. ucr.edudoi.org For very large systems, such as a molecule within a complex protein environment, multilevel approaches like the ONIOM method can be employed, where the core region is treated with a high-level DFT method and the surrounding environment with a less demanding one. researchgate.net

Interactive Table: Representative Optimized Geometrical Parameters for Benzoic Acid Dimer (Illustrative) The following table shows typical geometrical parameters for a related structure, the benzoic acid dimer, as specific DFT data for parahydroxybenzoic acid monohydrate is not readily available in the cited literature. These calculations are generally performed using functionals like B3LYP with basis sets such as 6-311++G(2d,p).

ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
Bond LengthC-O1.35 Å
Bond LengthO-H0.98 Å
Bond Length (H-Bond)O---H1.65 Å
Bond AngleO=C-O122.5°
Bond AngleC-O-H108.0°

DFT calculations are highly effective in predicting spectroscopic properties. The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed from the second derivatives of the energy. nih.gov These theoretical spectra are invaluable for assigning the vibrational modes observed in experiments. A common practice is to apply a scaling factor to the calculated frequencies to correct for approximations in the theory and achieve better agreement with experimental data. researchgate.net

The molecular dipole moment (µ), a measure of the charge polarity of a molecule, is another key property readily calculated with DFT. google.com Its value is derived directly from the calculated electron density distribution and is crucial for understanding a molecule's interaction with polar solvents and external electric fields. researchgate.netresearchgate.net The accuracy of the calculated dipole moment is a strong indicator of the quality of the underlying electronic structure calculation.

The electronic properties of a molecule govern its reactivity. DFT provides a framework to calculate and analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies is the HOMO-LUMO gap, a critical parameter indicating the molecule's chemical reactivity and kinetic stability. biomedres.us A smaller gap generally implies a more reactive molecule. ijarset.com

From the HOMO and LUMO energies, several key chemical reactivity descriptors can be derived within the framework of conceptual DFT: frontiersin.orgias.ac.in

Ionization Potential (I) : The energy required to remove an electron. I ≈ -E(HOMO).

Electron Affinity (A) : The energy released when an electron is added. A ≈ -E(LUMO).

Chemical Potential (μ) : The "escaping tendency" of an electron from a system. It is the negative of electronegativity (χ). μ = -χ = (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution. η = (E(LUMO) - E(HOMO)) / 2.

Chemical Softness (S) : The reciprocal of hardness, indicating a molecule's polarizability. S = 1 / (2η).

Interactive Table: Illustrative Electronic Properties based on DFT Calculations for Propyl Paraben This table presents representative values for electronic properties calculated for a related molecule, propyl paraben, using the B3LYP functional. researchgate.net Such data helps in quantifying the reactivity of parahydroxybenzoic acid derivatives.

PropertyCalculated Value (eV)
E(HOMO)-6.82
E(LUMO)-1.29
HOMO-LUMO Gap (ΔE)5.53
Electronegativity (χ)4.055
Chemical Potential (μ)-4.055
Chemical Hardness (η)2.765
Chemical Softness (S)0.181

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, making it ideal for studying dynamic processes like solvation and association in solution.

MD simulations are extensively used to understand how parahydroxybenzoic acid interacts with solvent molecules and with other solute molecules. nih.gov In a typical simulation, one or more solute molecules are placed in a box filled with explicit solvent molecules (e.g., water, ethanol). whiterose.ac.uk The simulation trajectory reveals the dynamic formation and breaking of intermolecular interactions, principally hydrogen bonds. nih.gov

Analysis of these simulations can quantify:

Solvation Structure : Radial Distribution Functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific functional groups of the solute, such as the carboxylic acid and hydroxyl groups. researchgate.net

Hydrogen Bonding : The strength and lifetime of hydrogen bonds between the solute and solvent, and between solute molecules themselves, can be analyzed. researchgate.net This is critical for understanding solubility, as a strong solute-solvent interaction is required to overcome the solute-solute interactions present in the crystal.

Molecular Association : MD simulations can capture the initial stages of nucleation and crystallization by showing how solute molecules associate in solution. nih.govresearchgate.net For carboxylic acids like parahydroxybenzoic acid, this often involves the formation of characteristic hydrogen-bonded dimers. whiterose.ac.uk The balance between solute-solute dimerization and solute-solvent solvation often dictates crystallization behavior.

For systems that are too large to be fully treated by quantum mechanics, multiscale modeling provides a viable solution. nih.govnih.gov These methods combine different levels of theory to treat different parts of the system, allowing for the study of intermolecular interactions within complex environments like polymer matrices or biological systems.

A widely used multiscale approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.gov In this scheme, the region of primary chemical interest—for instance, a this compound molecule and its immediate neighbors—is modeled using a high-accuracy QM method like DFT. The rest of the system, such as a large polymer chain in an amorphous solid dispersion, is modeled using a computationally cheaper classical MM force field. nih.gov This approach allows for an accurate description of bond breaking/formation and charge transfer in the active region while still accounting for the steric and electrostatic influence of the larger environment. Such models are crucial for understanding the mechanisms that stabilize drugs in amorphous formulations and for predicting their behavior in complex delivery systems. nih.govpharmaexcipients.com

Conformational Landscapes and Dynamics of Monomer and Monohydrate

Parahydroxybenzoic acid (p-HBA) exhibits conformational flexibility primarily through the rotation of its two key functional groups: the carboxylic acid group (-COOH) and the phenolic hydroxyl group (-OH). Theoretical calculations on the monomeric form of p-HBA reveal a landscape populated by multiple conformers. These arise from the relative orientations of the -OH and -COOH groups with respect to the benzene (B151609) ring and each other. While some studies on related isomers like 3-hydroxybenzoic acid have quantified the small energy differences between such conformers, typically on the order of a few kJ/mol, the landscape for 4-hydroxybenzoic acid is also understood to be a mixture of conformers in the gas phase.

The introduction of a single water molecule to form the this compound complex significantly alters this landscape. The water molecule acts as a "hydrogen bond bridge," dynamically linking the functional groups and influencing the conformational preference of the p-HBA molecule. In the solid state, as determined by X-ray crystallography, the structure is highly ordered and reveals the powerful directing effect of the water molecule. oup.com

In the crystal lattice, pairs of p-HBA molecules first form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups (O-H···O distance of 2.678 Å). oup.com These dimers represent the fundamental building block. The water molecule then plays a crucial role in assembling these dimers into a stable three-dimensional network. It does so by forming three distinct hydrogen bonds:

Accepting a hydrogen bond from the phenolic hydroxyl group of one p-HBA dimer (O-H···O distance of 2.595 Å). oup.com

Donating a hydrogen bond to the phenolic hydroxyl group of an adjacent dimer (O-H···O distance of 2.823 Å). oup.com

Donating a second hydrogen bond to the carbonyl oxygen of the carboxylic acid group on another neighboring dimer (O-H···O distance of 2.823 Å). oup.com

This intricate hydrogen-bonding network, dominated by the water molecule, effectively locks the p-HBA molecules into a specific conformation within the crystal, highlighting the transition from a dynamic, multi-conformer state in the gas phase to a well-defined structure in the hydrated solid state.

Quantitative Analysis of Intermolecular Interactions

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis of Hydrogen Bonds

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous framework for analyzing the nature and strength of chemical bonds, including the hydrogen bonds that define the structure of this compound. nih.gov This analysis focuses on the topological properties of the electron density, ρ(r), at specific bond critical points (BCPs) that are located along the path of interaction between two atoms.

For hydrogen bonds, key QTAIM parameters at the BCP include:

Electron Density (ρ(r)) : Its value correlates with the bond strength.

Laplacian of Electron Density (∇²ρ(r)) : A positive value is characteristic of "closed-shell" interactions, which include hydrogen bonds, ionic bonds, and van der Waals interactions.

Total Electron Energy Density (H(r)) : The sign of H(r) can help distinguish between purely closed-shell interactions (H(r) > 0) and those with some covalent character (H(r) < 0). H(r) is the sum of the kinetic energy density G(r) and the potential energy density V(r).

In the this compound crystal, there are four principal hydrogen bonds. While specific QTAIM calculations for this exact system are not extensively published, data from computational studies on analogous carboxylic acid dimers and hydrated phenol (B47542) complexes allow for a representative analysis. The hydrogen bonds include the strong interaction forming the acid dimer and the multiple interactions involving the water molecule.

Table 1: Representative QTAIM Parameters for Hydrogen Bonds in this compound Data below are representative values for similar types of hydrogen bonds based on computational chemistry literature. Specific experimental or calculated values for p-HBA monohydrate may vary.

Interacting AtomsBond Length (Å) oup.comType of InteractionTypical ρ(r) (a.u.)Typical ∇²ρ(r) (a.u.)Typical H(r) (a.u.)
Carboxyl O-H···O=C2.678Strong H-Bond (Dimer)0.030 - 0.045> 0< 0
Phenol O-H···O (Water)2.595Strong H-Bond0.035 - 0.050> 0< 0
Water O-H···O (Phenol)2.823Moderate H-Bond0.015 - 0.025> 0> 0
Water O-H···O=C (Carboxyl)2.823Moderate H-Bond0.015 - 0.025> 0> 0

The strong hydrogen bonds, particularly the one involving the phenolic hydroxyl group as a donor to the water molecule (2.595 Å), are expected to show higher electron density and a negative energy density (H(r)), indicating a degree of covalent character. The longer bonds involving the water molecule as a donor are weaker, characterized by lower electron density and positive energy density, indicating a more purely electrostatic or closed-shell nature.

Noncovalent Interactions (NCI) and Intrinsic Bond Strength Index (IBSI) Analysis

Further insight into the bonding landscape can be achieved through Noncovalent Interactions (NCI) analysis and the Intrinsic Bond Strength Index (IBSI).

NCI analysis is a computational method used to visualize weak interactions in real space. nih.gov It is based on the electron density and its derivatives. The resulting visualization plots isosurfaces that correspond to different types of interactions, which are color-coded based on the strength and nature of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, delocalized van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes.

For this compound, an NCI plot would visually confirm the hydrogen bonding network. A large, blue-colored, disc-shaped surface would appear between the hydrogen bond donor and acceptor atoms. An example from a related phenol-water complex shows a distinct blue region for the O-H···O hydrogen bond and a broader, green surface indicating van der Waals interactions between the water molecule and the aromatic ring. researchgate.net

IBSI , or Intrinsic Bond Strength Index, is a quantitative measure derived from the electron density that evaluates the strength of a chemical bond or interaction. Unlike methods that depend on energy decomposition, IBSI provides a single, computationally efficient value that correlates well with bond strength. While specific IBSI calculations for this compound are not available in the literature, this analysis would be expected to yield high IBSI values for the strong carboxyl-carboxyl and phenol-water hydrogen bonds, and comparatively lower values for the weaker hydrogen bonds and van der Waals contacts, providing a quantitative ranking of the interactions stabilizing the crystal structure.

Theoretical Prediction of Phase Behavior and Crystal Stability

Computational methods are instrumental in predicting the phase behavior and relative stability of different crystalline forms (polymorphs) and solvates (including hydrates). For parahydroxybenzoic acid, both an anhydrate and a monohydrate form are known, and theoretical calculations can elucidate why the monohydrate is stable under specific conditions.

The stability of a crystal structure is governed by its lattice energy, which is the energy released when constituent molecules come together from the gas phase to form the crystal lattice. Crystal Structure Prediction (CSP) methods use computational algorithms to search for low-energy crystal packings based on the molecular structure.

For this compound, theoretical studies confirm that the incorporation of water into the crystal lattice significantly enhances its stability. The water molecules are not passive guests; they are integral to the crystal's architecture, forming a robust three-dimensional hydrogen-bonding network that connects the primary p-HBA dimers. oup.com This extensive network leads to a more favorable lattice energy for the monohydrate compared to the anhydrate under ambient humidity.

Computational analysis reveals two key factors contributing to the monohydrate's stability:

Optimized Hydrogen Bonding: The water molecule allows for a more efficient and extensive hydrogen bond network than what is possible in the anhydrate form, maximizing the electrostatic and induction components of the interaction energy.

Table 3: Comparison of Anhydrate and Monohydrate Crystal Forms of Parahydroxybenzoic Acid

Featurep-HBA Anhydratep-HBA Monohydrate
Primary H-Bond Motif Carboxylic acid dimersCarboxylic acid dimers bridged by water
H-Bond Network 2D layers3D interconnected network
Role of Water N/AEssential structural component
Relative Lattice Energy Less favorableMore favorable (more stable)
Predicted Stability Stable under dry conditionsStable at ambient/high humidity

Theoretical predictions of phase behavior involve calculating the free energy of different solid forms as a function of temperature and water activity (or relative humidity). Such calculations would show a crossover point where the monohydrate becomes thermodynamically more stable than the anhydrate as the availability of water increases, consistent with experimental observations.

Derivatization and Chemical Transformations of Parahydroxybenzoic Acid

Esterification and Amidation Reactions

Esterification and amidation are fundamental reactions that modify the carboxylic acid group of p-HBA, leading to the formation of esters (parabens) and amides, respectively. These derivatives have found extensive use in various industries.

Alkyl p-hydroxybenzoates, commonly known as parabens, are synthesized through the esterification of parahydroxybenzoic acid with various alcohols. researchgate.net This process is a cornerstone in the production of preservatives for the cosmetic and pharmaceutical industries. researchgate.net

The synthesis can be achieved through several methods, including the Fischer esterification, which involves reacting p-HBA with an alcohol in the presence of an acid catalyst. uhamka.ac.idresearchgate.net For instance, the reaction of p-HBA with methanol (B129727) or ethanol (B145695) yields methylparaben and ethylparaben, respectively. google.com The general reaction is as follows:

HO-C₆H₄-COOH + R-OH ⇌ HO-C₆H₄-COOR + H₂O

A variety of catalysts can be employed to accelerate this reaction, including sulfuric acid, dodecatungstophosphoric acid, and montmorillonite (B579905) K10 clay. researchgate.net Another approach involves reacting p-HBA with an alkyl halide in a biphasic medium with a strong base, though this can lead to side reactions like O-alkylation of the hydroxyl group. google.com To circumvent these issues, reacting p-HBA with a halocarbon in a homogeneous liquid phase with a non-quaternizable tertiary amine has been developed. google.com

The purification of these esters is crucial for their application. Traditional methods like recrystallization and vacuum distillation have been used, but they present challenges such as solvent removal and yield loss. google.com An improved purification process involves treating the crude ester with live steam to remove impurities and unreacted starting materials. google.com

The following table summarizes the synthesis of various alkyl p-hydroxybenzoates:

Alkyl p-Hydroxybenzoate Alcohol Reactant Catalyst Example Typical Reaction Condition
Methyl p-hydroxybenzoateMethanolSulfuric AcidReflux
Ethyl p-hydroxybenzoateEthanolSulfuric AcidReflux
Propyl p-hydroxybenzoaten-PropanolSulfuric AcidReflux
Butyl p-hydroxybenzoaten-ButanolSulfuric AcidReflux

The direct esterification of a hydroxyl-functional polyester (B1180765) resin with p-hydroxybenzoic acid has also been explored to create coating binders with enhanced hardness and flexibility. colab.ws

Hydrazide-hydrazone derivatives of parahydroxybenzoic acid are synthesized in a two-step process. First, the corresponding ester of p-HBA, such as ethyl p-hydroxybenzoate, is reacted with hydrazine (B178648) hydrate (B1144303) to form 4-hydroxybenzoic acid hydrazide. chemmethod.comchemmethod.com This reaction can be carried out under reflux in a solvent like ethanol or more efficiently using microwave irradiation, which significantly reduces reaction time and increases yield. chemmethod.comchemmethod.com

The resulting 4-hydroxybenzoic acid hydrazide is then condensed with various aldehydes or ketones to produce hydrazide-hydrazone derivatives. chemmethod.comnih.govnih.gov This condensation reaction is typically performed by heating the reactants in a suitable solvent. nih.gov A series of hydrazones have been prepared from the reaction of 4-hydroxybenzoic acid hydrazide with different aromatic aldehydes. researchgate.net

The general synthesis route is depicted below:

Formation of Hydrazide: HO-C₆H₄-COOR + N₂H₄·H₂O → HO-C₆H₄-CONHNH₂ + R-OH + H₂O

Formation of Hydrazone: HO-C₆H₄-CONHNH₂ + R'-CHO → HO-C₆H₄-CONH-N=CH-R' + H₂O

These hydrazide-hydrazone derivatives are a class of compounds with significant interest due to their diverse biological activities. nih.govresearchgate.net

Polymerization Mechanisms and Applications in Material Science

Parahydroxybenzoic acid is a key monomer in the synthesis of high-performance polymers, most notably liquid crystal polymers (LCPs). Its rigid, rod-like structure contributes to the unique properties of these materials.

Parahydroxybenzoic acid is a fundamental building block for a class of thermotropic liquid-crystal polymers (LCPs). wikipedia.org These aromatic polyesters are known for their exceptional mechanical strength at high temperatures, chemical resistance, and inherent flame retardancy. wikipedia.org The homopolymer of p-HBA, poly(p-hydroxybenzoic acid) or PHBA, has a melting temperature that is higher than its decomposition temperature, making it difficult to process. acs.org

To overcome this, p-HBA is often copolymerized with other monomers to lower the melting temperature and create processable LCPs. acs.orgtandfonline.com Commercially available LCPs like Vectra are copolymers that contain a significant percentage of p-HBA. wikipedia.orgacs.org The rigid, rod-like nature of the p-HBA unit is crucial for the formation of the ordered liquid crystalline phase. wikipedia.org

The synthesis of these polymers can be achieved through methods like melt polycondensation of acetylated derivatives of the hydroxy acids. tandfonline.com For instance, copolyesters can be prepared from p-acetoxybenzoic acid, m-acetoxybenzoic acid, and p-acetoxyphenylacetic acid. tandfonline.com The properties of the resulting LCPs, such as their transition temperatures and degree of crystallinity, are highly dependent on the composition and ratio of the monomers used. tandfonline.com

The formation of polyesters from p-hydroxybenzoic acid typically proceeds through polycondensation reactions. One common industrial route involves the acidolysis of the acetate (B1210297) ester of p-HBA, p-acetoxybenzoic acid. In this process, the acetyl group is eliminated as acetic acid during polymerization.

Another mechanism is the direct polycondensation of p-hydroxybenzoic acid. This reaction involves the removal of water and requires high temperatures. The polycondensation of α-hydroxy acids can sometimes lead to oligomeric and polydisperse products. researchgate.net

The polymerization of p-HBA can be carried out using condensing agents like thionyl chloride. tandfonline.com The choice of solvent and polymerization temperature can significantly influence the properties of the resulting polymer, with non-polar solvents and lower temperatures favoring the formation of mesomorphic (liquid crystalline) phases. tandfonline.com

Parahydroxybenzoic acid can be utilized as an organic linker in the synthesis of metal-organic frameworks (MOFs). rsc.orgworktribe.comnih.gov Its structure, containing both a carboxylic acid group for metal coordination and a hydroxyl group, allows for the formation of three-dimensional frameworks with unique properties. rsc.orgworktribe.comnih.gov

For example, the solvothermal reaction of p-hydroxybenzoic acid with metal nitrates, such as those of cobalt and manganese, in a solvent like N,N'-dimethylformamide (DMF), yields three-dimensional MOFs. nih.gov In these structures, the p-HBA linker connects metal centers, creating a porous framework. rsc.orgworktribe.comnih.gov

These p-HBA-based MOFs have shown potential as catalysts. For instance, they have been used to catalyze the ring-opening polymerization of lactones like ε-caprolactone and δ-valerolactone, predominantly forming cyclic polymers. rsc.orgworktribe.comnih.gov The catalytic activity and recyclability of these MOFs make them promising materials for various chemical transformations. rsc.orgworktribe.comnih.gov The decoration of MOF pores with functional groups is a strategy to achieve high selectivity in sensing applications. nih.gov

Design of Supramolecular Liquid-Crystalline Networks via Hydrogen Bonding and Coordination

Parahydroxybenzoic acid and its derivatives are instrumental in the construction of supramolecular liquid-crystalline networks. The formation of these ordered, fluid-like states, known as mesophases, is primarily driven by non-covalent interactions, particularly hydrogen bonding. cadrek12.orgacs.org The carboxylic acid and hydroxyl groups of parahydroxybenzoic acid are key functional components that facilitate the self-assembly of molecules into larger, organized structures. cadrek12.org

A fundamental example of this is the formation of rod-like (calamitic) liquid crystals from p-alkoxybenzoic acids. researchgate.net In these systems, two molecules of the acid associate through hydrogen bonds between their carboxyl groups to form a stable dimer. cadrek12.orgresearchgate.net This dimerization creates a more elongated, rigid molecular unit, or mesogen, which is a prerequisite for the formation of liquid crystal phases such as the nematic and smectic phases. cadrek12.orgnih.gov The blending of different p-alkylbenzoic or p-alkyloxybenzoic acids can lead to the formation of asymmetric heterodimers, which has been shown to expand the temperature range of the liquid crystalline state. nih.gov

Hydrogen bonding also enables the creation of multi-component liquid crystals. For instance, co-crystals formed between p-alkoxybenzoic acids and pyridine (B92270) derivatives, such as (E)-1,2-bis-(pyridin-4-yl)ethene, exhibit liquid-crystal behavior. nih.gov In these structures, a strong O-H⋯N hydrogen bond links the carboxylic acid (donor) to the pyridine nitrogen (acceptor), creating a linear supramolecular complex that can self-organize into columnar structures. nih.gov

Table 1: Phase Transition Temperatures for a Liquid Crystal Blend This table illustrates how blending two different benzoic acid derivatives can affect the temperatures of the liquid crystal phase transitions.


Blend CompositionTransitionTemperature (°C)
6BA/8OBA BlendCrystal to Nematic57.6
6BA/8OBA BlendNematic to Isotropic135.4

Data sourced from. nih.gov 6BA refers to p-hexylbenzoic acid and 8OBA refers to p-octyloxybenzoic acid.

Advanced Functionalization Strategies

The structure of parahydroxybenzoic acid allows for targeted chemical modifications to synthesize new compounds with specific functionalities. These strategies often focus on altering the carboxyl or hydroxyl groups to build more complex molecules.

Synthesis of Novel Polyhydroxyl Compounds

One advanced functionalization of parahydroxybenzoic acid is its conversion into polyhydroxyl derivatives, such as 3,4-dihydroxybenzoic acid (protocatechuic acid). This transformation introduces an additional hydroxyl group onto the aromatic ring, significantly altering the molecule's chemical properties.

A well-documented pathway for this conversion is through microbial synthesis. nih.govIn engineered Escherichia coli, the enzyme 4-hydroxybenzoate (B8730719) 3-hydroxylase (PobA) can be utilized to catalyze the hydroxylation of 4-hydroxybenzoic acid at the C3 position. nih.govThis biocatalytic approach provides a specific and efficient method for producing protocatechuic acid from a parahydroxybenzoic acid precursor. nih.govIn one study, this method yielded 942.0 mg/L of 3,4-dihydroxybenzoic acid. nih.gov Another example, though starting from a derivative, involves the synthesis of 2,4,6-trihydroxybenzoic acid, which demonstrates the potential for multiple hydroxylations on the benzoic acid scaffold. iucr.orgThese polyhydroxyl compounds are valuable intermediates in organic synthesis and can serve as building blocks for more complex natural products and coordination polymers. iucr.org

Targeted Modification for Specific Chemical System Applications

The chemical structure of parahydroxybenzoic acid can be precisely modified to create derivatives for a range of chemical applications. These modifications often involve reactions at the carboxylic acid group to form esters or amides, or at the hydroxyl group.

A notable example is the synthesis of 4-hydroxybenzoic acid hydrazide (4-hydroxybenzohydrazide). This compound is typically prepared by reacting an ester of parahydroxybenzoic acid, such as ethyl p-hydroxybenzoate, with hydrazine hydrate. chemmethod.comchemmethod.comThe resulting hydrazide is a versatile intermediate. It can be further reacted with various aldehydes to produce Schiff bases (azomethines). chemmethod.comchemmethod.comThese Schiff bases can then undergo cyclization reactions, for instance with acetic anhydride, to form heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives. chemmethod.comchemmethod.comThese synthetic routes demonstrate how the basic framework of parahydroxybenzoic acid can be elaborated into more complex molecular architectures.

Table 2: Comparison of Synthesis Methods for 4-Hydroxybenzohydrazide This table compares a conventional reflux method with a microwave-assisted method for the synthesis of a key parahydroxybenzoic acid derivative.


MethodStarting MaterialReaction TimeYield (%)
Conventional RefluxEthyl p-hydroxybenzoate2 hours65
Microwave-assistedEthyl p-hydroxybenzoate3 minutes93
```*Data sourced from.*[ chemmethod.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9gpZsPfhlQ2Xzhbx_V7m7TdbenYiRyFhO0Ncpzv7uGAu7qQQWdJ_2xj4jLVr8QNM1Xh2m5PnN_FtmyV_oWZclU__Q5SD06kEzFcWSVKWUNfQMEJdm6zTyiYaVj6cIb-sTYmlj1xQcDDU%3D)][ chemmethod.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-o9GRNbUDIDeVwH5bwWnhF92DfqNs_UMJn_uo8vyUCX8jZ7oyfY0OWDg-4qPC0EsgEOfaBYhGyZfQA0ZrOUjMGXdiMsZr1oFHFuNzg8VRNSip2xBadkT6H6-xJaBdk7PF5HDVopMAayO3SlOzXmRedkeg6my53QiOX-p5n8Y5eIkyIJTNLOgrZA%3D%3D)] Esterification is another common modification. The synthesis of parabens, which are esters of p-hydroxybenzoic acid, is a primary application of this starting material. For example, methylparaben can be synthesized from parahydroxybenzoic acid in engineered microorganisms. T[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTjbIAjHv1MLy0GRrgx92zKbF-BnpftXzWYJR1k4Tz7TVQHe75ZeL0AbRVmwCpGG5y_mbSqnY4Wqgl4zMTCy_WeX3TEC5601VKilNqasdRIx3bxe6THcgMlcVh5iBPNsikx_6H)]hese modifications highlight the utility of parahydroxybenzoic acid as a versatile building block for creating functional molecules.

nih.govlist.luTable 3: List of Chemical Compounds

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Advanced Degradation and Environmental Transformation Studies

Advanced Oxidation Processes (AOPs) for Para-Hydroxybenzoic Acid Degradation

AOPs have demonstrated significant efficacy in the decomposition of PHBA in aqueous solutions. These processes can achieve high levels of degradation and, in some cases, complete mineralization of the compound to carbon dioxide and water. touche-np.orgresearchgate.net

The introduction of UV radiation accelerates the decomposition of ozone, leading to the formation of hydroxyl radicals, which enhances the oxidation rate. The quantum yields for the direct photolysis of PHBA have been determined to range from 8.62 to 81.43 L/einstein, indicating the efficiency of the light-induced degradation. nih.gov

| Quantum Yield | 8.62 - 81.43 L/einstein | Direct Photolysis | nih.gov |

Studies have shown that parahydroxybenzoic acid can be effectively degraded using Fenton's oxidation. Optimal conditions for this process have been identified as a molar ratio of H₂O₂ to PHBA of 4:1 and a H₂O₂ to Fe²⁺ ratio of 15:1, at a temperature of 30°C and a pH of 3.0. researchgate.net Under these conditions, significant degradation can be achieved within a 10-minute reaction time. The oxidation kinetics can be described by a pseudo-first-order model. researchgate.net

A key aspect of the Fenton-mediated oxidation of PHBA is the role of intermediate byproducts, specifically quinone and quinone-like compounds. nih.gov These intermediates can act as reducing agents for Fe³⁺, thereby assisting in the redox cycling of iron and enhancing the degradation of the target substrate. nih.gov While the Fenton process is effective, complete mineralization of PHBA to CO₂ and H₂O is typically only achieved with the photo-Fenton process, where irradiation ensures the breakdown of intermediates. researchgate.net

The combination of UV radiation with hydrogen peroxide (UV/H₂O₂) is another AOP that generates hydroxyl radicals for organic compound degradation. However, for parahydroxybenzoic acid, photocatalysis using titanium dioxide (TiO₂) under UV irradiation has proven to be a more potent method. nih.gov

The photocatalytic degradation of PHBA using TiO₂ demonstrates significantly higher efficiency compared to direct photolysis with UV radiation alone. nih.govtouche-np.org The kinetic rate constants for the TiO₂/UV system are substantially greater than those for direct UV photooxidation, with increases ranging from 220% to 435%. nih.gov Both the direct photolytic and the photocatalytic oxidation processes can be described by a pseudo-first-order kinetic model. nih.govresearchgate.net

The mechanism of photocatalytic degradation with TiO₂ can be explained by the Langmuir-Hinshelwood kinetic model. nih.gov This model accounts for the adsorption of the substrate onto the surface of the photocatalyst. For PHBA, the adsorption equilibrium constant (KpHB) has been determined to be 0.37 ppm⁻¹, and the second-order kinetic rate constant (kc) is 6.99 ppm min⁻¹. nih.gov The efficiency of the process is influenced by the catalyst dosage; an optimal concentration exists beyond which the turbidity of the solution can scatter UV light and reduce the degradation rate. researchgate.net

Table 2: Kinetic Constants for TiO₂/UV Degradation of Parahydroxybenzoic Acid

Parameter Value Citation
Adsorption Equilibrium Constant (KpHB) 0.37 ppm⁻¹ nih.gov

| Second-Order Kinetic Rate Constant (kc) | 6.99 ppm min⁻¹ | nih.gov |

The cornerstone of the AOPs discussed is the generation of hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. nih.gov In Fenton-type reactions, •OH is formed through the reaction of Fe²⁺ with H₂O₂. nih.gov In UV-based systems like UV/H₂O₂, UV/O₃, and TiO₂/UV, UV photons either directly photolyze H₂O₂ or O₃, or excite the TiO₂ catalyst, which then reacts with water or hydroxide (B78521) ions to produce •OH radicals. touche-np.orgcopernicus.org

Once formed, the hydroxyl radical attacks the parahydroxybenzoic acid molecule. Due to the electron-donating nature of the hydroxyl group already on the aromatic ring, the molecule is activated for electrophilic attack by the •OH radical. researchgate.net The reaction proceeds primarily through the addition of the hydroxyl radical to the aromatic ring, forming hydroxylated intermediates. nih.govrsc.org This hydroxylation is often the initial and rate-determining step in the degradation pathway. researchgate.net Theoretical studies on the reaction of •OH with benzoic acid show that addition to the meta and para positions is kinetically favored over addition to the ortho position or hydrogen abstraction. rsc.org

Photodegradation Mechanisms and Environmental Fate

Direct exposure to light, particularly UV radiation, can also lead to the degradation of parahydroxybenzoic acid, a process known as photolysis. nih.govnih.gov

The direct photolysis of parahydroxybenzoic acid involves the absorption of UV photons, which excites the molecule and can lead to bond cleavage. nih.govscispace.com The process can proceed through various pathways, including homolysis (symmetrical bond breaking) or heterolysis (asymmetrical bond breaking). nih.gov

The initial steps in the photodegradation of aromatic compounds often involve rearrangements and the formation of radical intermediates. nih.govresearchgate.net For PHBA, a primary pathway involves the hydroxylation of the aromatic ring, leading to the formation of dihydroxybenzoic acid isomers. The oxidation of PHBA in Fenton systems is known to produce quinone-like compounds as byproducts. nih.gov In photo-Fenton processes, the degradation of similar phenolic compounds suggests a pathway involving the formation of intermediates like catechol and hydroquinone, which are then cleaved to form aliphatic carboxylic acids before eventual mineralization. researchgate.net One of the identified photoproducts from the degradation of a related compound, 4-mercaptobenzoic acid, is 4,4'-dithiodibenzoic acid, formed through the dimerization of radical intermediates. tsijournals.com

Table 3: Identified Intermediates in the Degradation of Parahydroxybenzoic Acid and Related Compounds

Intermediate Compound Formation Process Citation
Quinone-like compounds Fenton-mediated oxidation nih.gov
Dihydroxybenzoic acid isomers Hydroxylation by •OH researchgate.netnih.gov
Catechol Photo-Fenton process (general pathway) researchgate.net
Hydroquinone Photo-Fenton process (general pathway) researchgate.net
Aliphatic carboxylic acids Ring cleavage of intermediates researchgate.net

| 4,4'-dithiodibenzoic acid | Photo-Fenton of 4-mercaptobenzoic acid | tsijournals.com |

Influence of Environmental Factors on Photodegradation Kinetics

The photodegradation of p-hydroxybenzoic acid (PHBA) is significantly influenced by various environmental factors, including pH, temperature, and the presence of other substances in the water. The efficiency of photolytic degradation, a process where light energy is used to break down compounds, is highly dependent on these conditions.

Studies have shown that pH plays a substantial role in the photodegradation rate of organic pollutants. nih.gov For instance, the decomposition of p-hydroxybenzoic acid via direct photolysis with a polychromatic UV radiation source is affected by both temperature and pH. nih.gov Research on similar phenolic compounds has demonstrated that degradation is often faster at higher pH values. nih.gov This is attributed to the fact that the anionic form of phenolic compounds, which is more prevalent at higher pH, is typically more susceptible to oxidation.

Temperature also affects the kinetics of photodegradation. In the decomposition of p-hydroxybenzoic acid, temperature is a key operating variable. nih.gov The quantum yield of the reaction, which is a measure of the efficiency of a photochemical process, has been observed to vary with changes in these environmental parameters. nih.gov

The presence of other chemical species in the water can either enhance or inhibit photodegradation. Substances like humic acids, nitrate, and iron(III) can promote the degradation process through the formation of highly reactive hydroxyl radicals. nih.gov Conversely, ions such as chloride, sulfate (B86663), and bromide have been found to inhibit photodegradation. nih.gov Humic acids can also exhibit a dual role, acting as a photosensitizer while also creating an "inner filter" effect that can reduce the amount of light available for the reaction. nih.gov

Table 1: Influence of Environmental Factors on p-Hydroxybenzoic Acid Photodegradation

Factor Effect on Photodegradation Rate Mechanism Citation
pH Rate increases with higher pH The anionic form of PHBA, more prevalent at higher pH, is more susceptible to oxidation. nih.gov
Temperature Rate generally increases with temperature Affects reaction kinetics. nih.gov
Humic Acids Can enhance or inhibit Acts as a photosensitizer (enhances) or creates an inner filter effect (inhibits). nih.gov
Nitrate and Iron(III) Enhances Promotes the formation of hydroxyl radicals. nih.gov
Chloride, Sulfate, Bromide Inhibits Interferes with the photodegradation process. nih.gov

Role of p-Hydroxybenzoic Acid in Atmospheric Aerosol Particle Formation and Growth

Organic acids, including p-hydroxybenzoic acid, are significant components of atmospheric aerosols and are believed to play a role in the formation of new aerosol particles. berscience.org These particles can subsequently influence the formation and properties of clouds, which has potential impacts on the global climate. berscience.org

Research has indicated that the presence of aromatic acids can enhance the nucleation of sulfuric acid, a key process in atmospheric new particle formation. nih.gov Theoretical calculations have identified the formation of stable complexes between aromatic acids and sulfuric acid, which likely reduces the energy barrier for nucleation. nih.gov This interaction promotes the efficient formation of organic and sulfate aerosols, particularly in polluted atmospheres where emissions from burning fossil fuels are prevalent. nih.gov

The formation of secondary organic aerosols (SOA) from the photolysis of compounds like nitrophenols, which are structurally related to p-hydroxybenzoic acid, has been observed to occur rapidly. mdpi.com The photolysis of these aromatic compounds can lead to the formation of lower volatility products that favor particle formation. mdpi.com The growth of these aerosol particles can occur through the condensation of freshly formed aerosols and other gas-phase products onto existing particles. mdpi.com

Dicarboxylic acids, another class of organic acids found in the atmosphere, are also known to be important in the formation of atmospheric aerosol particles. berscience.org Studies on dicarboxylic acid homodimer complexes have shown them to be extremely stable due to strong hydrogen bonds. berscience.org This stability suggests they play a significant role in promoting the formation and growth of atmospheric aerosol particles. berscience.org While direct research on p-hydroxybenzoic acid's specific role is ongoing, the behavior of similar organic acids provides strong evidence for its potential contribution to aerosol formation.

Green Chemistry Approaches in Degradation Technologies

Development of Sustainable and Eco-Friendly Degradation Methods

In response to growing environmental concerns, there is a significant focus on developing sustainable and eco-friendly methods for the degradation of persistent organic pollutants like p-hydroxybenzoic acid. These green chemistry approaches aim to be more efficient and less harmful than traditional methods.

One promising area is the use of advanced oxidation processes (AOPs). A comparative study of twelve different chemical oxidation methods for degrading p-hydroxybenzoic acid in aqueous solution found that processes generating highly reactive hydroxyl radicals were particularly effective. nih.gov These methods include ozonation (O3), UV radiation, and combinations such as O3/UV, UV/H2O2, and the Fenton process (H2O2/Fe2+). nih.gov

The Fenton process, which uses iron and hydrogen peroxide, is considered a green method because iron and H2O2 are inexpensive and non-toxic. scielo.br This process is easy to control and does not have the mass transfer limitations of heterogeneous catalysis. scielo.br Photocatalytic oxidation using titanium dioxide (TiO2) is another eco-friendly method. researchgate.net This process uses UV light to activate the TiO2 catalyst, which then generates hydroxyl radicals to degrade the organic pollutant. researchgate.net

Biodegradation using microbial cultures also represents a sustainable approach. Studies have shown that mixed aerobic microbial cultures can completely degrade p-hydroxybenzoic acid. nih.gov This biological method avoids the use of harsh chemicals and can be a cost-effective solution for treating wastewaters containing this compound. nih.gov

Table 2: Sustainable Degradation Methods for p-Hydroxybenzoic Acid

Degradation Method Description Advantages Citation
Advanced Oxidation Processes (AOPs) Utilize highly reactive radicals (e.g., hydroxyl radicals) for degradation. Examples include O3/UV, UV/H2O2, and Fenton process. High efficiency, can lead to complete mineralization. nih.gov
Fenton Process (H2O2/Fe2+) A type of AOP using iron salts and hydrogen peroxide to generate hydroxyl radicals. Uses inexpensive, non-toxic reagents; easy to control. scielo.br
Photocatalysis (e.g., TiO2/UV) Uses a semiconductor catalyst (like TiO2) and UV light to generate oxidizing species. Eco-friendly, can achieve complete degradation. researchgate.net
Biodegradation Employs microorganisms to break down the organic compound. Sustainable, cost-effective, avoids harsh chemicals. nih.gov

Strategies for Reduction of Hazardous Byproducts in Degradation Processes

A key aspect of green chemistry is not only the effective degradation of the primary pollutant but also the minimization of hazardous byproduct formation. The degradation of aromatic compounds like p-hydroxybenzoic acid can sometimes lead to the formation of intermediates that may also be toxic.

The choice of degradation method and the optimization of reaction conditions are crucial for controlling the formation of byproducts. For instance, in AOPs, the goal is complete mineralization, which means converting the organic pollutant into carbon dioxide, water, and inorganic salts. researchgate.net Studies on the degradation of similar phenolic compounds by the Fenton process have shown that by adjusting parameters such as pH, the concentration of the iron catalyst, and the molar ratio of hydrogen peroxide to the pollutant, the degradation can be steered towards complete mineralization, thereby eliminating intermediate products. scielo.brresearchgate.net

In the H2O2/UV process, while hydroxyl radicals are the primary species responsible for degradation, hydrogen peroxide can also react with these radicals, potentially inhibiting the complete breakdown of the pollutant and leading to the accumulation of intermediates. scielo.br Therefore, careful control of the hydrogen peroxide concentration is necessary.

In photocatalytic degradation, the process involves a series of oxidation steps. The initial attack by hydroxyl radicals on the aromatic ring can lead to the formation of hydroxylated intermediates. researchgate.net Complete mineralization requires sufficient reaction time and optimal catalyst loading to ensure these intermediates are also degraded. scielo.br The degradation of the main intermediates can lead to a mixture of smaller organic acids, such as malic, maleic, and fumaric acids, which are eventually oxidized to oxalic acid and finally to CO2. scielo.br Monitoring the total organic carbon (TOC) during the degradation process is a common method to verify the extent of mineralization and ensure that hazardous byproducts have been eliminated. researchgate.net

Advanced Analytical Methodologies for Parahydroxybenzoic Acid Monohydrate Research

Spectrophotometric and Chromatographic Techniques

Spectrophotometry and chromatography are cornerstone techniques for the routine analysis of parahydroxybenzoic acid. They offer robust and reliable methods for quantification and separation from various matrices.

UV-Vis Spectrophotometry for Detection and Quantification

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for quantifying parahydroxybenzoic acid in various samples. ekb.eg The principle of this technique lies in the molecule's ability to absorb light in the ultraviolet range due to its aromatic ring and carboxyl group. The analysis involves measuring the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). For p-hydroxybenzoic acid, the λmax is typically observed around 230 nm. researchgate.netlongdom.org

The concentration of parahydroxybenzoic acid in a sample is determined by comparing its absorbance to a calibration curve constructed from standards of known concentrations. researchgate.net This method is suitable for determining concentrations in the microgram per milliliter (µg/mL) range. ekb.egresearchgate.net For instance, the technique has been validated for linearity within a specific concentration range, demonstrating a direct and proportional relationship between absorbance and concentration. ekb.eg

Interactive Table: UV-Vis Spectrophotometry Parameters for Benzoic Acid Analysis This table summarizes typical parameters used in the UV-Vis spectrophotometric analysis of benzoic acid, a related compound, which illustrates the general principles applicable to parahydroxybenzoic acid.

Parameter Value Reference
Wavelength of Max. Absorbance (λmax) ~230 nm researchgate.net
Linear Range 1 to 10 µg/mL researchgate.net

High-Performance Liquid Chromatography (HPLC) Coupled with Solid Phase Extraction (SPE) for Complex Matrices

For analyzing parahydroxybenzoic acid in complex samples such as pharmaceutical formulations, biological fluids, or food products, High-Performance Liquid Chromatography (HPLC) is the method of choice. longdom.orgresearchgate.net HPLC offers high resolution and sensitivity for separating the analyte from potential interferences. researchgate.net A common approach involves using a reversed-phase (RP) column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer. longdom.orgresearchgate.net Detection is typically performed using a UV detector set at the analyte's λmax. longdom.org

To handle complex matrices and prevent column damage or interference, a sample preparation step using Solid-Phase Extraction (SPE) is often employed before HPLC analysis. chemicalpapers.comnih.gov SPE serves to clean up the sample and concentrate the analyte. chemicalpapers.comnih.gov For p-hydroxybenzoic acid and related compounds, reversed-phase SPE cartridges (e.g., C18) are effective. researchgate.net The process involves loading the sample onto the SPE cartridge, washing away interfering substances, and then eluting the retained analyte with a small volume of an appropriate solvent. chemicalpapers.com This coupling of SPE with HPLC provides a robust workflow for accurate and precise quantification. researchgate.netnih.gov Validated HPLC methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for impurity analysis and stability studies. longdom.org

Interactive Table: HPLC Method Validation Data for 4-Hydroxybenzoic Acid This table presents typical validation parameters for an HPLC method developed for the quantification of 4-hydroxybenzoic acid.

Parameter Result Unit Reference
Linearity Range 0.5033 - 4.0264 µg/mL longdom.org
Limit of Detection (LOD) 0.1007 µg/mL longdom.org
Limit of Quantification (LOQ) 0.5033 µg/mL longdom.org
Retention Time 11.78 minutes longdom.org

Gas Chromatography for Purity and Reaction Mixture Analysis

Gas Chromatography (GC) is another powerful technique used for the analysis of parahydroxybenzoic acid and its esters. nih.gov This method is particularly useful for assessing purity and analyzing the composition of reaction mixtures. Since p-hydroxybenzoic acid itself is not sufficiently volatile for direct GC analysis, a derivatization step is typically required to convert the acidic and hydroxyl groups into more volatile forms, such as silyl (B83357) or methyl esters.

Once derivatized, the sample is injected into the GC system, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components are then detected, often by a flame ionization detector (FID). GC provides excellent separation efficiency and is a reliable method for determining the presence of impurities or byproducts in a sample of parahydroxybenzoic acid. nih.gov

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) provides unparalleled capabilities for determining the molecular weight and structure of parahydroxybenzoic acid and for monitoring its chemical transformations.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Gas-Phase Ion Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that allows for the transfer of ions from a solution into the gas phase with minimal fragmentation. nih.govwiley-vch.de This makes it exceptionally well-suited for studying the intact deprotonated ion of p-hydroxybenzoic acid. researchgate.netnih.gov In ESI, a solution of the analyte is sprayed through a highly charged needle, creating charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed and directed into the mass spectrometer for analysis. wiley-vch.de

A significant area of research using ESI-MS on p-hydroxybenzoic acid involves investigating the structure of the deprotonated ion, [M-H]⁻. researchgate.netnih.gov The molecule has two acidic protons—one on the carboxylic acid group and one on the phenolic hydroxyl group. ESI-MS studies have revealed that the specific ion generated (carboxylate vs. phenoxide) can be influenced by the experimental conditions, such as the solvent used and the solution's pH. researchgate.netresearchgate.net This has important implications for understanding how solution-phase chemistry relates to the species observed in the gas phase. nih.gov

Ion Mobility Mass Spectrometry (IM-MS) for Isomer Identification

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry. nih.govnih.gov It separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution as they drift through a gas-filled cell under the influence of a weak electric field. nih.gov This physical separation provides a collision cross-section (CCS) value, which is a characteristic of the ion's three-dimensional structure. nih.gov

IM-MS has been instrumental in resolving a key question regarding p-hydroxybenzoic acid: the site of deprotonation. researchgate.netnih.gov While standard MS can confirm the mass of the [M-H]⁻ ion, it cannot easily distinguish between the carboxylate and phenoxide isomers. IM-MS, however, can separate these two isomers in the gas phase. researchgate.net Seminal studies have shown that while the carboxylate tautomer is the preferred form in solution, the distribution of isomers observed in the gas phase is highly dependent on the ESI solvent and conditions. researchgate.netnih.gov This demonstrates that the ESI process itself can alter the isomeric ratio, a critical finding for accurately interpreting gas-phase structural studies. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of parahydroxybenzoic acid monohydrate. Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), provides comprehensive information from a single measurement under identical conditions. netzsch.comiitk.ac.in

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. abo.fi For this compound, a TGA curve reveals distinct mass loss steps corresponding to specific thermal events:

Dehydration: The initial weight loss corresponds to the removal of the water molecule from the crystal lattice to form the anhydrous form of p-hydroxybenzoic acid.

Decomposition: At higher temperatures, subsequent weight loss indicates the thermal decomposition of the organic molecule itself. abo.fi

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature. netzsch.com This technique is used to detect thermal events that involve a change in enthalpy, such as:

Endothermic Processes: Melting, boiling, sublimation, and solid-solid phase transitions absorb heat from the surroundings. The dehydration of this compound is an endothermic event.

Exothermic Processes: Crystallization and some decomposition reactions release heat.

By analyzing the DSC thermogram, one can determine the temperatures of these phase transitions. The onset temperature of a melting peak is generally considered the melting point. tainstruments.com A key diagnostic feature is that the temperature of a true melting peak shifts very little with changes in the heating rate, whereas decomposition peaks can shift by 10 °C or more. tainstruments.com

Combining these techniques provides a detailed profile of the thermal behavior of this compound. The TGA curve quantifies the mass loss associated with dehydration and decomposition, while the DSC/DTA curve identifies the temperatures and enthalpy changes of these transitions, including the melting of the anhydrous form before it decomposes.

Table 1: Representative Thermal Analysis Data for this compound

Thermal EventTechniqueOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Description
DehydrationTGA/DSC~90 - 110~125~11.6Loss of one water molecule (endothermic process)
MeltingDSC~214 - 216~217-Melting of the anhydrous p-hydroxybenzoic acid (endothermic process)
DecompositionTGA/DSC>220->50Onset of thermal decomposition of the organic compound

Broader Research Implications and Future Directions

Cross-Disciplinary Applications in Materials Science and Green Chemistry

The unique properties of parahydroxybenzoic acid make it a valuable component in both materials science and green chemistry. Its rigid structure and ability to form strong intermolecular interactions are key to its utility.

In materials science , PHBA is a crucial starting material for high-performance polymers. google.com It is a key monomer in the production of liquid crystalline polyesters, such as Vectran, which is known for its high strength and thermal resistance. google.comwikipedia.org These polymers find use in demanding applications, including electronic components and advanced fibers. greenchemicals.co.jp The ability of PHBA derivatives to form liquid crystals (LCs) is a significant area of research. nih.gov By modifying the core structure, scientists can create thermotropic LCs that exhibit mesophases over specific temperature ranges. nih.govresearchgate.net These materials are essential for display technologies and optical devices. researchgate.net Furthermore, PHBA can be used to construct metal-organic frameworks (MOFs), which are crystalline materials with potential applications in catalysis, gas storage, and separation. rsc.orgnih.gov For instance, MOFs synthesized with PHBA have been shown to act as catalysts in ring-opening polymerization reactions. rsc.org

In the realm of green chemistry , the focus is on developing sustainable methods for producing and utilizing PHBA. Traditional synthesis often relies on petrochemical-based processes like the Kolbe-Schmitt reaction, which involves high temperatures and pressures. google.comgreenchemicals.co.jp A key goal of green chemistry is to replace these with bio-based routes. Researchers are engineering microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to produce PHBA from renewable resources like glucose. greenchemicals.co.jpijrdt.org This bioprocess aims to create a more sustainable and decarbonized chemical industry. greenchemicals.co.jp Additionally, new, more environmentally friendly chemical synthesis methods are being explored, such as microwave-assisted synthesis, which can reduce reaction times, decrease the use of solvents, and increase yields. chemmethod.comchemmethod.com

Challenges and Opportunities in Parahydroxybenzoic Acid Monohydrate Research

Despite its wide utility, research into parahydroxybenzoic acid and its monohydrate faces several challenges that also present significant opportunities for innovation.

Challenges:

Synthesis Efficiency: Industrial production via the Kolbe-Schmitt reaction can have variable yields and requires significant energy input. google.com While greener, biological production methods currently face limitations such as low product titers and yields, as the microorganisms used can have insufficient tolerance to PHBA itself. greenchemicals.co.jp

Purification: Achieving high purity of PHBA produced through either chemical or biological routes can be a challenge and often requires multiple purification steps. greenchemicals.co.jpresearchgate.net

Structural Complexity: While the PHBA framework is a good starting point, creating complex derivatives with precisely tailored properties requires sophisticated multi-step synthesis, which can be inefficient. nih.gov

Understanding Polymorphism: The existence of different crystalline forms, including the monohydrate and anhydrous forms, requires careful control during crystallization to obtain the desired polymorph for specific applications.

Opportunities:

Improved Catalysis: There is an opportunity to develop more efficient and selective catalysts for both the traditional Kolbe-Schmitt reaction and for novel synthesis routes. google.comijrdt.org

Metabolic Engineering: Advances in synthetic biology and metabolic engineering could lead to the development of robust microbial strains capable of producing PHBA at commercially viable titers and yields from renewable feedstocks. greenchemicals.co.jpijrdt.org

Advanced Materials Development: The PHBA scaffold is a promising platform for creating novel functional materials. This includes designing new liquid crystals with broader temperature ranges, developing more effective molecularly imprinted polymers for selective extraction, and synthesizing new metal-organic frameworks with tailored catalytic or adsorptive properties. nih.govrsc.orgasianpubs.org

Supramolecular Chemistry: The hydrogen-bonding capabilities of PHBA offer vast opportunities in supramolecular chemistry to construct complex, self-assembling systems and functional materials. researchgate.net

Table 1: Summary of Challenges and Opportunities in PHBA Research

Aspect Challenges Opportunities
Synthesis Low yields in some methods, high energy input for traditional processes, and low titers in bioproduction. google.comgreenchemicals.co.jp Development of advanced catalysts, metabolic engineering of microorganisms for higher yields, and exploration of novel synthesis pathways. greenchemicals.co.jpijrdt.orgijrdt.org
Purification Need for efficient and scalable purification methods to remove impurities from different production streams. researchgate.net Innovation in separation technologies like chromatography and crystallization to achieve high-purity PHBA. nih.govresearchgate.net
Derivatization Multi-step synthesis for complex derivatives can be inefficient and costly. nih.gov Designing streamlined synthetic routes to novel derivatives for applications in polymers, liquid crystals, and pharmaceuticals. nih.govnih.gov
Material Science Controlling the polymorphism and crystal structure of PHBA and its salts. nih.gov Creating new functional materials like MOFs and advanced polymers by leveraging the PHBA framework. wikipedia.orgrsc.org

Emerging Methodologies and Theoretical Frameworks for Comprehensive Understanding

The study of this compound is increasingly supported by advanced analytical and theoretical methods that provide deeper insights into its behavior and properties.

Emerging Methodologies:

Microwave-Assisted Synthesis: This technique offers a rapid and efficient alternative to conventional heating methods for synthesizing PHBA derivatives like hydrazides and 1,3,4-oxadiazoles. chemmethod.comchemmethod.com It significantly reduces reaction times and often leads to higher yields with less solvent usage, aligning with the principles of green chemistry. chemmethod.com

Biocatalysis and Fermentation: The use of whole-cell biocatalysts and engineered metabolic pathways in microorganisms represents a shift towards sustainable production. ijrdt.org For example, recombinant E. coli strains have been developed to synthesize PHBA from glucose. ijrdt.org

Advanced Chromatography: Techniques like high-performance liquid chromatography (HPLC) and microemulsion electrokinetic chromatography (MEEKC) are crucial for the rapid and accurate determination of PHBA and its impurities in various products. researchgate.net

Mechanochemistry: This solvent-free method, involving grinding or milling, is being used to synthesize hydrogen-bonded liquid crystalline complexes from PHBA derivatives, offering an eco-friendly synthetic route. researchgate.netulisboa.pt

Theoretical Frameworks:

Density Functional Theory (DFT): DFT calculations are being employed to understand the molecular structure, hydrogen bonding, and electronic properties of PHBA-based systems, such as liquid crystalline complexes. researchgate.net This computational approach helps in predicting the behavior of new materials before they are synthesized.

Structure-Activity Relationship (SAR) Studies: In the context of developing new functional molecules, SAR studies are critical. By comparing the activity of various derivatives, researchers can identify the structural features responsible for desired properties, such as the antimicrobial efficacy of novel phenolic compounds derived from the PHBA framework. nih.gov

Table 2: Comparison of Synthesis Methodologies for PHBA Derivatives

Methodology Description Advantages Key Findings/Applications
Traditional Reflux Conventional heating using solvents like ethanol (B145695). chemmethod.com Well-established and understood. Synthesis of hydrazides and Schiff bases. chemmethod.com
Microwave-Assisted Use of microwave irradiation to accelerate reactions. chemmethod.comchemmethod.com Rapid reaction times, higher yields, reduced solvent use, eco-friendly. chemmethod.com Yields for hydrazide synthesis increased from 65% (reflux) to 93% (microwave). chemmethod.com
Biocatalysis Use of enzymes or whole microorganisms to catalyze reactions. ijrdt.org Sustainable, uses renewable feedstocks, operates under mild conditions. Production of PHBA from glucose using engineered E. coli. ijrdt.org
Mechanochemistry Solvent-free synthesis via mechanical force (grinding). ulisboa.pt Environmentally friendly, can produce unique solid-state structures. Formation of hydrogen-bonded liquid crystal complexes. researchgate.netulisboa.pt

Potential for Novel Compound Development Based on the Parahydroxybenzoic Acid Framework

The parahydroxybenzoic acid structure is a versatile building block for the development of a wide array of novel compounds with specialized functions. Its potential extends across various fields, from materials science to medicinal chemistry.

Advanced Polymers and Liquid Crystals: PHBA is fundamental to creating aromatic polyesters with exceptional thermal and mechanical properties. google.comwikipedia.org Future research will likely focus on incorporating modified PHBA monomers to fine-tune the properties of these polymers for specific applications. In the field of liquid crystals, the combination of PHBA derivatives with other molecules through hydrogen bonding allows for the creation of supramolecular LCs with tailored phase transitions and electro-optical properties. nih.govresearchgate.net Blending different para-substituted benzoic acids can extend the temperature range of the liquid crystalline state. nih.gov

Functional Organic Materials: The PHBA framework is being used to design molecularly imprinted polymers (MIPs). asianpubs.orgresearchgate.net These materials are created with specific recognition sites for a target molecule, in this case, PHBA itself, enabling their use in selective extraction and sensing applications. asianpubs.org

Biologically Active Compounds: The PHBA scaffold is present in numerous natural products and serves as a starting point for the synthesis of new therapeutic agents. nih.govglobalresearchonline.netresearchgate.net For example, a novel derivative, 5-(p-hydroxybenzoyl) shikimic acid, isolated from Bacopa procumbens, has shown moderate antibacterial activity. nih.gov The exploration of structure-activity relationships in such compounds opens pathways for designing more potent antimicrobial or anticancer agents. nih.govnih.gov Esters of PHBA, known as parabens, are widely known, but research continues into other derivatives that might offer improved biological or physical properties. wikipedia.orgijrdt.org

The development of novel compounds from the PHBA framework is a dynamic field, driven by the need for advanced materials and new therapeutic options. The ability to chemically modify both the carboxyl and hydroxyl groups allows for a high degree of structural diversity, ensuring that parahydroxybenzoic acid will remain a key molecule in chemical research and development for the foreseeable future.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing parahydroxybenzoic acid monohydrate, and how can purity be optimized during synthesis?

  • Methodological Answer :

  • Chemical Synthesis : this compound is typically synthesized via Kolbe-Schmitt carboxylation, where phenol reacts with CO₂ under high-pressure alkaline conditions. Post-synthesis, recrystallization from aqueous solutions yields the monohydrate form .
  • Enzymatic Routes : Emerging methods utilize microbial enzymes (e.g., Pseudomonas spp.) to hydroxylate benzoic acid derivatives, offering higher stereochemical control and reduced byproducts. Purification involves HPLC or column chromatography, monitored via UV-Vis spectroscopy at 254 nm .
  • Purity Optimization : Use gradient elution LC-MS (e.g., methanol/water with 0.1% formic acid) to detect impurities like ethyl or propyl parabens. Adjust recrystallization solvents (e.g., ethanol-water mixtures) to minimize residual solvents .

Q. How can spectroscopic techniques validate the structural identity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹), carboxylic acid (C=O, ~1680 cm⁻¹), and aromatic (C=C, ~1600 cm⁻¹) groups. Compare to reference spectra in databases like NIST .
  • NMR : ¹H NMR (D₂O) should show a singlet for the aromatic protons (δ 6.8–7.2 ppm) and a broad peak for the carboxylic acid proton (δ 12–13 ppm). ¹³C NMR will display signals for the carbonyl carbon (~170 ppm) and aromatic carbons .
  • Mass Spectrometry : ESI-MS in negative mode should yield a molecular ion peak at m/z 154.1 [M-H]⁻ for the anhydrous form, with an additional H₂O adduct (m/z 172.1) confirming the monohydrate .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Sample Preparation : Deproteinize serum/plasma with acetonitrile (1:2 v/v) and centrifuge at 10,000 × g for 10 min. For solid matrices, use accelerated solvent extraction (ASE) with methanol .
  • Chromatography : Employ reversed-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) with UV detection at 254 nm. Retention time should align with certified reference standards (e.g., LGC Standards MM0045.01) .
  • Validation : Assess linearity (0.1–100 µg/mL), LOD/LOQ (0.03 µg/mL and 0.1 µg/mL, respectively), and recovery rates (≥95%) per ICH guidelines .

Advanced Research Questions

Q. How do crystallization conditions influence the hydrate stability and polymorphism of this compound?

  • Methodological Answer :

  • Crystallization Screening : Use solvent/antisolvent combinations (e.g., water-ethanol) at varying temperatures (5–40°C). Monitor crystal growth via in-situ Raman spectroscopy to detect hydrate-anhydrate transitions .
  • Stability Testing : Store crystals at 25°C/60% RH and 40°C/75% RH for 28 days. Analyze water content via Karl Fischer titration and structural integrity via PXRD. Hydrate stability is typically maintained below 30°C .
  • Polymorph Detection : Perform DSC to identify endothermic peaks (~110°C for monohydrate dehydration). Pair with variable-temperature XRD to track lattice changes .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, CCN activity) of parahydroxybenzoic acid derivatives?

  • Methodological Answer :

  • Data Harmonization : Cross-validate methods using standardized buffers (e.g., HEPES at pH 7.4 for solubility studies) and controlled humidity chambers (for CCN activity assays). Discrepancies often arise from variations in ionic strength or particle size distribution .
  • Advanced Analytics : Use atomic force microscopy (AFM) to assess surface morphology impacts on solubility. For CCN activity, correlate activation diameters (e.g., 80–120 nm at 0.3% supersaturation) with hygroscopicity parameters (κ-Köhler theory) .
  • Meta-Analysis : Apply multivariate regression to literature data, controlling for variables like temperature, solvent purity, and analytical technique .

Q. How can this compound interact with biological systems, and what biomarkers indicate its metabolic fate?

  • Methodological Answer :

  • In Vitro Models : Incubate with hepatic microsomes (e.g., human S9 fraction) to identify phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) via UPLC-QTOF-MS .
  • Biomarker Identification : In cohort studies, quantify urinary 4-hydroxybenzoic acid via GC-MS after derivatization (BSTFA). Adjust for covariates like diet (e.g., polyphenol intake) using multivariate ANOVA .
  • Toxicokinetics : Model tissue distribution in rodents using LC-MS/MS, focusing on renal clearance rates and plasma half-life (t₁/₂ ~2–4 hrs) .

Methodological Notes

  • Contradictions in Evidence : Some studies report variable CCN activity for related compounds (e.g., DL-glutamic acid monohydrate vs. succinic acid) due to differing experimental supersaturation levels (sop=0.11%–0.32%). Always replicate conditions from primary literature .
  • Critical Data Gaps : Limited enzymatic synthesis protocols for monohydrate-specific forms; prioritize microbial strain optimization (e.g., Aspergillus niger) for scalable production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.